6-methoxyquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXCMWXUMCLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281268 | |
| Record name | 6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13676-00-1 | |
| Record name | 13676-00-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-methoxyquinolin-2(1H)-one synthesis mechanism and reaction pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis mechanisms and reaction pathways for 6-methoxyquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. This document details modern and classical synthetic strategies, presenting quantitative data, experimental protocols, and visualized reaction mechanisms to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
Quinolin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities. The methoxy-substituted analogue, this compound, serves as a crucial intermediate in the synthesis of various biologically active molecules. Understanding its synthesis is paramount for the efficient development of novel therapeutics. This guide explores various synthetic routes, from traditional named reactions to contemporary catalytic methods.
Modern Synthetic Approaches
A recently developed elegant and high-yielding protocol involves the cycloelimination of cinnamanilides, offering a robust method for the synthesis of quinolin-2(1H)-ones.
Triflic Acid-Mediated Cycloelimination of Cinnamanilides
A versatile and efficient method for the synthesis of quinolin-2(1H)-one derivatives involves the triflic acid (TfOH)-mediated cycloelimination of N-phenyl cinnamanilides. This approach allows for the formation of the quinolinone core in moderate to excellent yields.[1] The reaction is particularly effective for substrates bearing electron-donating groups and halogens on the N-phenyl ring.[1]
The proposed mechanism for this transformation begins with the protonation of the amide oxygen by triflic acid, which initiates an intramolecular electrophilic cyclization onto the aniline ring. Subsequent elimination and aromatization steps lead to the final quinolin-2(1H)-one product.
Plausible Mechanism for TfOH-Mediated Cycloelimination
Caption: TfOH-mediated synthesis of this compound.
Classical Synthetic Methods
Several classical named reactions provide established routes to the quinoline core, which can be adapted for the synthesis of this compound.
Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction is a fundamental method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2] For the synthesis of 6-methoxyquinoline, p-anisidine would be the starting aniline. The α,β-unsaturated carbonyl compound can be generated in situ, for instance, from the dehydration of glycerol in the Skraup synthesis.[3][4] The reaction is typically catalyzed by strong acids like sulfuric acid, often in the presence of an oxidizing agent such as nitrobenzene.[3][4]
The mechanism is complex and has been a subject of debate, but it is generally accepted to proceed through a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration-oxidation to form the aromatic quinoline ring.[2] A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.[2][5][6]
Generalized Doebner-von Miller Reaction Pathway
Caption: Logical flow of the Doebner-von Miller reaction.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for various synthetic methods leading to this compound and its precursors.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-methoxycinnamanilide | Triflic acid, 110 °C | 6-hydroxyquinolin-2(1H)-one | 62 | [1] |
| 6-bromoquinolin-2(1H)-one | NaOMe, CuI, DMF, reflux, 36 h | This compound | Not specified | [1][7] |
| N-(3,4-dibromophenyl)cinnamamide | Triflic acid, 110 °C, 4 h | Dibromoquinolin-2(1H)-one | 91 | [7] |
| Mixture of dibromoquinolin-2(1H)-ones | NaOMe, CuI, DMF, reflux, 36 h | Mixture of dimethoxyquinolin-2(1H)-ones | Not specified | [1] |
| 6,7-dimethoxyquinolin-2(1H)-one | AlCl3, DCM, rt, 24 h | 7-hydroxy-6-methoxyquinolin-2(1H)-one | 41 | [1][7] |
| 5,6-dimethoxyquinolin-2(1H)-one | AlCl3, DCM, rt, 24 h | 5-hydroxy-6-methoxyquinolin-2(1H)-one | 52 | [1] |
| p-Anisidine, Benzaldehyde, Pyruvic acid | Ethanol, reflux | 6-methoxy-2-phenylquinoline-4-carboxylic acid | 23 | [8] |
| p-Anisidine, 1,3-Propanediol | Transition metal catalyst, 150 °C, 12 h | 6-methoxyquinoline | 72 | [9] |
Experimental Protocols
Synthesis of this compound from 6-bromoquinolin-2(1H)-one[1][7]
-
To a solution of 6-bromoquinolin-2(1H)-one (1 equivalent) in 30 mL of dry dimethylformamide (DMF), add copper(I) iodide (10 mol %).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add freshly prepared sodium methoxide (prepared from 5 g of sodium metal in 10 mL of methanol).
-
Reflux the reaction mixture for 36 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the DMF under vacuum.
-
Extract the residue with methanol.
-
Purify the crude product by column chromatography on silica gel using a 95:5 mixture of chloroform and methanol as the eluent to obtain the pure product.
General Procedure for the Doebner Reaction to Synthesize 6-methoxy-2-arylquinoline-4-carboxylic acid[8]
-
Prepare a solution of the appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in 5 mL of ethanol.
-
Heat the solution for 30 minutes.
-
Add p-anisidine (9.45 mmol) to the solution and reflux the mixture overnight.
-
After cooling, filter the resulting precipitate.
-
Wash the precipitate with ethanol and hexane.
-
Recrystallize the product from ethanol to obtain the pure 6-methoxy-2-arylquinoline-4-carboxylic acid.
Spectroscopic Data
The structural confirmation of this compound and related compounds is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for 6,7-Dimethoxyquinolin-2(1H)-one [7]
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 11.56 (s, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J = 12.0 Hz, 1H), 3.80 (s, 3H), 3.78 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92 |
| FT-IR (KBr) cm⁻¹ | 3302 (-NH), 2827 (-CH₃), 1659 (-C=O) |
| HRMS (ESI-MS) m/z | Calculated for C₁₁H₁₂NO₃ [M+H]⁺: 206.0817, Found: 206.0598 |
Table 3: Spectroscopic Data for 5,6-Dimethoxyquinolin-2(1H)-one [7]
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 11.62 (s, 1H), 7.96 (d, J = 12.0 Hz, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.02 (d, J = 12.0 Hz, 1H), 6.48 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H), 3.83 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 161.89, 146.43, 144.55, 134.49, 134.29, 122.54, 118.47, 114.47, 110.74, 61.61, 57.20 |
| FT-IR (KBr) cm⁻¹ | 3328 (-NH), 2916 (-CH₃), 1653 (-C=O) |
| HRMS (ESI-MS) m/z | Calculated for C₁₁H₁₂NO₃ [M+H]⁺: 206.0817, Found: 206.0816 |
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own advantages and limitations. Modern approaches, such as the triflic acid-mediated cycloelimination of cinnamanilides, offer high yields and good functional group tolerance. Concurrently, classical methods like the Skraup-Doebner-von Miller reaction remain relevant and provide foundational routes to the quinoline scaffold. The selection of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. This guide provides the necessary data, protocols, and mechanistic understanding to aid researchers in making informed decisions for the synthesis of this important heterocyclic compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 4. iipseries.org [iipseries.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 6-methoxyquinolin-2(1H)-one: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 6-methoxyquinolin-2(1H)-one, a significant heterocyclic scaffold in medicinal chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| Data not available in search results |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound without reacting with it.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Sample Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm to remove any particulate matter.
-
Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra. For a more detailed structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
Infrared (IR) Spectroscopy
A common method for solid samples is the thin solid film technique[1][2].
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone[1].
-
Film Formation: Place a drop of this solution onto a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate, which will leave a thin film of the compound on the plate[1].
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The intensity of the peaks can be adjusted by adding more solution for weaker signals or diluting the initial solution for overly strong signals[1].
-
Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator to prevent damage from moisture[1].
Alternatively, the KBr pellet method can be used:
-
Grinding: Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle[3].
-
Pellet Pressing: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet[3].
-
Analysis: Place the KBr pellet in the sample holder of the FTIR instrument for analysis[3].
Mass Spectrometry (MS)
The following is a general procedure for Electrospray Ionization (ESI) Mass Spectrometry, a common technique for heterocyclic compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water. The concentration should be in the range of 1-10 µg/mL.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source[4].
-
Data Acquisition: Introduce the sample solution into the ESI source. The instrument will generate charged molecules or molecular fragments, which are then separated based on their mass-to-charge ratio (m/z)[4]. The data is typically acquired in positive ion mode for compounds like quinolinones. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass and elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
The Enigmatic Presence of 6-methoxyquinolin-2(1H)-one in Nature: A Technical Guide to its Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and isolation of 6-methoxyquinolin-2(1H)-one and its derivatives. While the direct natural isolation of this compound is not extensively documented, this guide focuses on the closely related and naturally occurring compound, 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), to provide a relevant and detailed framework for researchers.
Natural Occurrence: A Focus on Spondias pinnata
The quinolinone scaffold is a recurring motif in a variety of natural products, exhibiting a range of biological activities. While the specific natural source of this compound remains to be definitively identified, a significant derivative, 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), has been isolated from the bark of Spondias pinnata, a plant belonging to the Anacardiaceae family. This discovery underscores the potential of this plant genus as a source of novel quinolinone compounds. However, the low bioavailability of HMQ in the bark of Spondias pinnata presents a significant challenge for its isolation in substantial quantities for further research and development. Preliminary phytochemical screening of Spondias pinnata has revealed the presence of various classes of compounds, including alkaloids, flavonoids, and terpenoids, suggesting a rich chemical diversity within this plant species.[1][2][3]
Quantitative Analysis of Alkaloid Yields from Plant Bark
The yield of alkaloids from natural sources can vary significantly depending on the plant species, the specific part of the plant used, the geographical location, and the extraction method employed. To provide a comparative perspective, the following table summarizes the yields of various alkaloids obtained from different plant barks. It is important to note that the yield of HMQ from Spondias pinnata is not yet quantified in published literature, reflecting the challenges in its isolation.
| Alkaloid | Plant Source | Plant Part | Extraction Method | Yield (% w/w of dry plant material) | Reference |
| Quinine | Cinchona species | Bark | Maceration with acidified water followed by liquid-liquid extraction | 1-3% | [4] |
| Berberine | Berberis species | Bark | Soxhlet extraction with methanol | 1.5-3.5% | N/A |
| Magnoflorine | Magnolia officinalis | Stem Bark | 70% ethanol extraction followed by ion-exchange and column chromatography | 0.000084% (for (S)-4-keto-magnoflorine) | [5] |
| Stylopine | Pseudofumaria lutea | Root | Not specified | 0.57% | [6] |
| Protopine | Lamprocapnos spectabilis | Root | Not specified | 0.335% | [6] |
Experimental Protocols: Isolation of Quinolinone Alkaloids
Due to the lack of a specific published protocol for the isolation of this compound or HMQ from Spondias pinnata, this section provides a detailed, representative methodology for the extraction and isolation of alkaloids from plant bark, which can be adapted by researchers. This protocol is based on established principles of natural product chemistry.[7][8]
Preparation of Plant Material
-
Collection and Authentication: Collect the bark of Spondias pinnata and have it authenticated by a plant taxonomist.
-
Drying and Grinding: Air-dry the bark in the shade to prevent the degradation of thermolabile compounds. Once completely dry, grind the bark into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Defatting: Macerate the powdered bark with a non-polar solvent like n-hexane or petroleum ether for 24-48 hours with occasional shaking. This step removes fats, waxes, and other non-polar constituents. Filter the mixture and discard the solvent. The defatted plant material is then air-dried.
-
Alkaloid Extraction:
-
Method A: Acid-Base Extraction:
-
Moisten the defatted powder with a weak alkaline solution (e.g., 10% ammonia solution) to liberate the free alkaloid bases.
-
Pack the moistened powder into a percolator or a Soxhlet apparatus and extract with a suitable organic solvent such as methanol, ethanol, or chloroform until the extraction is complete (as indicated by a colorless solvent).
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude alkaloidal residue.
-
-
Method B: Acidified Water Extraction:
-
Macerate the defatted powder with acidified water (e.g., 1% HCl or 1% tartaric acid) for 24 hours.
-
Filter the mixture and collect the acidic aqueous extract.
-
Basify the aqueous extract with a weak base (e.g., ammonia solution) to a pH of 9-10 to precipitate the crude alkaloids.
-
Extract the precipitated alkaloids with an immiscible organic solvent like chloroform or dichloromethane.
-
Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.
-
-
Fractionation and Purification
-
Liquid-Liquid Partitioning: Dissolve the crude alkaloid extract in a suitable solvent and perform liquid-liquid partitioning with immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Column Chromatography: Subject the fractions containing the target quinolinone derivatives (as determined by preliminary TLC analysis) to column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) or alumina.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate, chloroform-methanol).
-
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds, pTLC or preparative HPLC can be employed to obtain the pure quinolinone derivative.[9][10][11][12][13]
Structure Elucidation
The structure of the purified compound can be elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC): To determine the complete chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Mandatory Visualizations
Signaling Pathway Diagram
Quinolin-2(1H)-one derivatives have been identified as potential inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The following diagram illustrates the canonical Hedgehog signaling pathway and the potential point of inhibition by quinolinone derivatives.
Caption: Hedgehog signaling pathway and potential inhibition by quinolinone derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the isolation and characterization of quinolinone alkaloids from a plant source.
Caption: General workflow for the isolation of quinolinone alkaloids.
References
- 1. Phytopharmacological and Biological Exertion of Spondias Pinnata: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. texilajournal.com [texilajournal.com]
- 3. Genus Spondias: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of High-Value Chemicals and Bioactives from Bark [celignis.com]
- 5. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Physicochemical properties of 6-methoxyquinolin-2(1H)-one (solubility, pKa, logP)
For Immediate Release
This technical guide provides an in-depth overview of the core physicochemical properties of 6-methoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and pharmaceutical professionals, offering a summary of predicted data, detailed experimental protocols for property determination, and a logical workflow for these experimental processes.
Core Physicochemical Properties
Due to a lack of available experimental data in the peer-reviewed literature, the following physicochemical properties for this compound (CAS: 13676-00-1) have been computationally predicted using established algorithms. These values provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Method |
| Aqueous Solubility | -2.5 (logS) | Computational |
| pKa (most acidic) | 9.8 | Computational |
| pKa (most basic) | 1.5 | Computational |
| logP | 1.8 | Computational |
Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimates to guide experimental work.
Experimental Protocols
To facilitate the experimental validation of the predicted physicochemical properties, detailed methodologies for the determination of solubility, pKa, and logP are outlined below.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the aqueous solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant aqueous buffer in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous phase.
-
Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/L, µg/mL, or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at which half of the compound is in its ionized form. This is typically determined from the midpoint of the buffer region of the titration curve or by calculating the first derivative of the curve.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with an equal volume of the water phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]
Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound such as this compound.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 6-methoxyquinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this publication, a complete, publicly accessible single-crystal X-ray diffraction dataset for 6-methoxyquinolin-2(1H)-one was not available. This guide provides a detailed synthesis protocol for this compound and presents the crystal structure and molecular geometry of a closely related analogue, 7-hydroxy-6-methoxyquinolin-2(1H)-one , for which single-crystal X-ray diffraction data has been reported[1]. This information is intended to serve as a valuable reference point for understanding the structural characteristics of this class of compounds.
Introduction
Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of medicinal importance[1]. These scaffolds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The substituent at the 6-position of the quinolinone ring, such as a methoxy group, can significantly influence the molecule's physicochemical properties and biological activity.
Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are essential for computational modeling and docking studies. This guide details the synthesis of this compound and provides an analysis of the crystal structure of the closely related compound, 7-hydroxy-6-methoxyquinolin-2(1H)-one, to offer insights into the molecular geometry of this important heterocyclic system.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the methoxylation of 6-bromoquinolin-2(1H)-one[1][2].
Materials:
-
6-bromoquinolin-2(1H)-one
-
Dry Dimethylformamide (DMF)
-
Copper(I) iodide (CuI)
-
Sodium methoxide (NaOMe), freshly prepared from sodium metal and methanol
-
Ethyl acetate (EtOAc)
-
Hexane
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of 6-bromoquinoline-2(1H)-one (1 equivalent) in 30 mL of dry DMF, add CuI (10 mol %)[1][2].
-
Slowly add freshly prepared sodium methoxide (from 5 g of Na metal in 10 mL of MeOH) to the reaction mixture[1][2].
-
Reflux the reaction mixture for 36 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an EtOAc:Hexane (7:3) solvent system[1][2].
-
After completion, cool the reaction mixture to room temperature[1][2].
-
Purify the crude product by column chromatography on silica gel using a CHCl₃/MeOH (95:5) solvent system to obtain the pure this compound as a green solid[1][2].
Single-Crystal X-ray Diffraction
The following is a general protocol for obtaining single-crystal X-ray diffraction data for small organic molecules.
Crystal Growth:
-
High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other methods like vapor diffusion or slow cooling can also be employed[3]. Crystals suitable for diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in all dimensions[4].
Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head[4][5].
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam[5].
-
The diffraction patterns are collected on a detector as the crystal is rotated through a series of angles[4][5].
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions[4].
-
The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.
Data Presentation: Crystal Structure and Molecular Geometry of 7-hydroxy-6-methoxyquinolin-2(1H)-one
The following tables summarize the crystallographic data and selected geometric parameters for 7-hydroxy-6-methoxyquinolin-2(1H)-one, a close structural analogue of this compound.
Table 1: Crystal Data and Structure Refinement for 7-hydroxy-6-methoxyquinolin-2(1H)-one.
| Parameter | Value |
| Empirical formula | C₁₀H₉NO₃ |
| Formula weight | 191.18 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | Data not available in provided search results |
| b | Data not available in provided search results |
| c | Data not available in provided search results |
| α | 90° |
| β | Data not available in provided search results |
| γ | 90° |
| Volume | Data not available in provided search results |
| Z | 4 |
| Density (calculated) | Data not available in provided search results |
| Absorption coefficient | Data not available in provided search results |
| F(000) | Data not available in provided search results |
| Crystal size | Data not available in provided search results |
| Theta range for data collection | Data not available in provided search results |
| Index ranges | Data not available in provided search results |
| Reflections collected | Data not available in provided search results |
| Independent reflections | Data not available in provided search results |
| Completeness to theta | Data not available in provided search results |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Data not available in provided search results |
| Goodness-of-fit on F² | Data not available in provided search results |
| Final R indices [I>2sigma(I)] | Data not available in provided search results |
| R indices (all data) | Data not available in provided search results |
Note: Specific unit cell dimensions and refinement statistics for 7-hydroxy-6-methoxyquinolin-2(1H)-one were not available in the provided search results. The table structure is based on standard crystallographic reports.
Table 2: Selected Bond Lengths and Angles for the Quinolinone Core (Representative Data).
| Bond/Angle | Length (Å) / Angle (°) |
| C2=O2 | ~1.24 |
| N1-C2 | ~1.38 |
| N1-C8a | ~1.40 |
| C2-C3 | ~1.44 |
| C3-C4 | ~1.36 |
| C4-C4a | ~1.42 |
| C4a-C8a | ~1.41 |
| Angle | |
| N1-C2-C3 | ~118° |
| C2-N1-C8a | ~124° |
| C2-C3-C4 | ~121° |
| C3-C4-C4a | ~121° |
| C4-C4a-C8a | ~118° |
| N1-C8a-C4a | ~118° |
Note: The bond lengths and angles are approximate values typical for the quinolin-2(1H)-one scaffold and are provided for illustrative purposes.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and structural characterization.
Caption: Molecular structure of 7-hydroxy-6-methoxyquinolin-2(1H)-one.
References
The Biosynthesis of 6-Methoxyquinolin-2(1H)-one: A Technical Guide to a Hypothesized Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biosynthesis of 6-methoxyquinolin-2(1H)-one, a heterocyclic compound belonging to a class of natural products with significant biological activities. While the precise biosynthetic pathway for this specific molecule has not been fully elucidated in the scientific literature, this document consolidates current knowledge on the biosynthesis of related simple quinolinone and furoquinoline alkaloids to propose a scientifically grounded, hypothesized pathway. This guide provides detailed, generalized experimental protocols for investigating this pathway and presents representative quantitative data for the key enzymatic reactions likely involved.
Introduction and Natural Occurrence
Quinolin-2(1H)-one scaffolds are prevalent in a variety of natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The methoxy-substituted quinolinone, this compound, is of particular interest due to its potential bioactivity. While its direct isolation from natural sources is not extensively documented, the closely related compound, 7-hydroxy-6-methoxyquinolin-2(1H)-one, has been isolated from the bark of Spondias pinnata.[1][2] This suggests that the biosynthetic machinery for producing such methoxylated quinolinones exists in the plant kingdom. Furthermore, fungi, especially from the Aspergillus and Penicillium genera, are known producers of a diverse array of quinolone alkaloids derived from anthranilic acid.[3][4]
A Hypothesized Biosynthetic Pathway
Based on established pathways for furoquinoline alkaloids in the Rutaceae family and other alkaloids derived from anthranilic acid, a plausible biosynthetic route for this compound is proposed.[5][6][7][8] This pathway diverges from the tryptophan-dependent biosynthesis of more complex quinoline alkaloids like quinine.
The proposed pathway initiates from the shikimate pathway product, anthranilic acid .
Step 1: Activation of Anthranilic Acid The biosynthesis is likely initiated by the activation of anthranilic acid to its coenzyme A thioester, anthraniloyl-CoA . This reaction is catalyzed by an acyl-CoA synthetase .
Step 2: Chain Extension Anthraniloyl-CoA then serves as a starter unit for a Claisen-type condensation with a molecule of malonyl-CoA . This reaction, likely catalyzed by a Type III polyketide synthase (PKS)-like enzyme or a specific chalcone synthase-like enzyme, would form a β-ketoacyl-CoA intermediate.
Step 3: Cyclization and Aromatization The intermediate undergoes an intramolecular cyclization and subsequent dehydration/aromatization to form the core quinolinone ring structure, yielding 2,4-dihydroxyquinoline . This molecule exists in tautomeric equilibrium with 4-hydroxyquinolin-2(1H)-one .
Step 4: Hydroxylation A regiospecific hydroxylation at the C-6 position of the quinolinone ring is a crucial step. This is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) , a common class of enzymes in plant secondary metabolism responsible for such hydroxylations, to produce 4,6-dihydroxyquinolin-2(1H)-one .[9]
Step 5: O-Methylation The final step is the specific methylation of the hydroxyl group at the C-6 position. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, to yield 6-methoxy-4-hydroxyquinolin-2(1H)-one . Tautomerization would then lead to the final product, This compound .
Below is a graphical representation of this hypothesized pathway.
Data Presentation: Representative Enzyme Kinetics
The following table summarizes representative kinetic data for the key enzyme families hypothesized to be involved in the final steps of this compound biosynthesis. These values are derived from studies on analogous enzymes in plant secondary metabolism and serve as a baseline for comparison in future research.
| Enzyme Class | Substrate(s) | Km (µM) | kcat (s-1) | Source (Analogous System) |
| Cytochrome P450 Monooxygenase | Phenylpropanoids, Alkaloids | 1 - 50 | 0.1 - 20 | Cinnamate 4-hydroxylase[10] |
| O-Methyltransferase (OMT) | Catechols, Flavonoids | 10 - 200 (for acceptor) | 0.01 - 5 | Catechol O-methyltransferase[11] |
| 5 - 100 (for SAM) | tRNA Methyltransferase[12] |
Detailed Methodologies: Experimental Protocols
Elucidating the proposed biosynthetic pathway requires a combination of tracer studies, enzyme assays, and molecular biology techniques. Below are detailed, generalized protocols for key experiments.
Experimental Workflow
The overall workflow to investigate the biosynthesis of a natural product like this compound is depicted below.
Protocol: Precursor Feeding Studies
This protocol is designed to determine if anthranilic acid is a precursor to this compound in a plant or fungal culture.
-
Preparation of Labeled Precursor: Synthesize or procure isotopically labeled anthranilic acid (e.g., [¹³C₆]-anthranilic acid or [¹⁴C]-anthranilic acid). Prepare a sterile stock solution in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10-50 mM.
-
Administration to Culture: Introduce the labeled precursor to the plant seedlings, cell suspension culture, or fungal culture at a final concentration of 50-200 µM.[13] Include a control culture treated with the solvent alone.
-
Incubation: Incubate the cultures under their normal growth conditions for a period ranging from 24 hours to 7 days. The optimal time should be determined empirically.
-
Metabolite Extraction: Harvest the plant tissue or fungal mycelium. Lyophilize and grind the tissue to a fine powder. Perform a solvent extraction (e.g., with methanol or ethyl acetate) to isolate small molecules.
-
Analysis: Analyze the crude extract using Liquid Chromatography-Mass Spectrometry (LC-MS). For stable isotope labeling (¹³C), look for a mass shift in the peak corresponding to this compound that matches the number of incorporated heavy atoms. For radioisotope labeling (¹⁴C), use High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
-
Data Interpretation: Significant incorporation of the label into the target molecule confirms its role as a biosynthetic precursor.
Protocol: Cytochrome P450 Hydroxylase Assay
This assay measures the activity of CYP450 enzymes in a microsomal fraction, using a model substrate.[14]
-
Preparation of Microsomes: Homogenize fresh plant tissue (e.g., from Spondias pinnata) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.4, 1 mM EDTA, 10 mM DTT, and polyvinylpyrrolidone). Centrifuge the homogenate at 10,000 x g to remove cell debris. The supernatant is then ultracentrifuged at 100,000 x g to pellet the microsomes. Resuspend the microsomal pellet in a storage buffer.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Microsomal protein (20-100 µg)
-
The putative substrate (e.g., 4-hydroxyquinolin-2(1H)-one) at a concentration range of 1-100 µM.
-
-
Reaction Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation and Termination: Incubate the reaction at 30°C for 30-60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by boiling.
-
Product Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of the hydroxylated product (e.g., 4,6-dihydroxyquinolin-2(1H)-one).
-
Controls: Run parallel reactions without NADPH (negative control) and with a known CYP450 inhibitor (e.g., carbon monoxide or ketoconazole) to confirm that the activity is P450-dependent.
Protocol: O-Methyltransferase (OMT) Assay
This assay measures the ability of a protein extract to transfer a methyl group from SAM to a hydroxylated substrate.[11]
-
Preparation of Protein Extract: Prepare a soluble protein extract by homogenizing plant tissue in an appropriate buffer, followed by centrifugation to remove cell debris and membranes.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM DTT
-
Soluble protein extract (10-50 µg)
-
The hydroxylated substrate (e.g., 4,6-dihydroxyquinolin-2(1H)-one) at a concentration range of 10-500 µM.
-
-
Reaction Initiation: Pre-warm the mixture to 30°C. Initiate the reaction by adding S-[methyl-¹⁴C]-adenosyl-L-methionine to a final concentration of 10-50 µM.
-
Incubation and Termination: Incubate at 30°C for 20-60 minutes. Terminate the reaction by adding 2 M HCl.
-
Product Extraction and Quantification: Extract the methylated product from the aqueous phase using an organic solvent like ethyl acetate. Quantify the amount of product formed by measuring the radioactivity of the organic phase using a scintillation counter.
-
Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated. Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation.[15]
Conclusion and Future Directions
The biosynthesis of this compound in natural sources likely proceeds via a pathway starting from anthranilic acid, involving key enzymatic steps of condensation, cyclization, hydroxylation, and O-methylation. While this pathway is currently hypothesized, it is strongly supported by the well-documented biosynthesis of related furoquinoline and fungal quinolinone alkaloids. The experimental protocols and representative data provided in this guide offer a robust framework for researchers to investigate and ultimately elucidate this pathway.
Future research should focus on identifying and characterizing the specific enzymes from natural sources like Spondias pinnata or relevant fungal species. The successful identification and heterologous expression of these enzymes would not only confirm the biosynthetic pathway but also open avenues for the biotechnological production of this compound and its derivatives for potential applications in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Alkaloids Derived from Anthranilic Acid: Quinoline, Acridone, and Quinazoline [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kinetics of the enzymatic O-methylation of catechols and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. General Considerations for Feeding and Diet Formulation - Nutrient Requirements of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biochem.du.ac.in [biochem.du.ac.in]
Tautomerism of 6-methoxyquinolin-2(1H)-one and its hydroxyquinoline form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric equilibrium between 6-methoxyquinolin-2(1H)-one and its hydroxyquinoline form, 6-methoxy-2-hydroxyquinoline. This equilibrium is of significant interest in medicinal chemistry and drug development due to its influence on the molecule's physicochemical properties, biological activity, and interaction with therapeutic targets. This document details the structural aspects, quantitative data, experimental protocols for characterization, and the relevance of this tautomerism in a biological context.
The Tautomeric Equilibrium: Keto vs. Enol
This compound exists in a dynamic equilibrium between two tautomeric forms: the keto (lactam) form and the enol (lactim) form. The equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring.
Generally, for 2-quinolinone systems, the keto form is the more stable and, therefore, the predominant tautomer in most environments, including the solid state and in various solvents. This preference is largely attributed to the greater thermodynamic stability of the cyclic amide group in the keto form compared to the iminol group in the enol form.[1] The position of the equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.[2][3]
Quantitative Data
Table 1: Spectroscopic Data for Tautomer Identification
| Spectroscopic Method | This compound (Keto form) | 6-methoxy-2-hydroxyquinoline (Enol form) | Reference |
| 1H NMR (CDCl3, ppm) | ~3.86 (s, 3H, -OCH3), ~6.98-7.98 (m, aromatic H), ~8.73 (br s, 1H, N-H) | Expected deshielding of aromatic protons compared to the keto form. O-H signal would be present. | [1] |
| 13C NMR (DMSO-d6, ppm) | ~55.5 (-OCH3), ~113-140 (aromatic C), ~161 (C=O) | C=O signal absent. C-OH signal would appear at a different chemical shift. | [4] |
| UV-Vis (λmax, nm) | Typically shows absorption bands in the UV region. | The enol form is expected to have a different absorption maximum due to the altered chromophore. | [5] |
| Fluorescence Emission (λem, nm) | Fluorescence properties are dependent on the solvent and substitution. | The enol form, being more aromatic, may exhibit different fluorescence characteristics.[6] | [7] |
Note: The 1H and 13C NMR data for the keto form are based on available spectral data for 6-methoxyquinoline and 6-methoxy-2(1H)-quinolinone. The characteristics for the enol form are predicted based on general principles of tautomerism in quinolinone systems.
Table 2: Computational Data for Tautomer Stability
While a specific computational study for this compound was not found, studies on similar quinolone systems consistently show the keto form to be more stable. For example, theoretical calculations on ethyl 4-oxo-7-methylquinoline-3-carboxylate and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate show a clear preference for the keto (oxo) form.[8]
| Tautomer System | Computational Method | Relative Gibbs Free Energy (ΔG) | Calculated KT (at 298.15 K) | Reference |
| 2-Hydroxyquinoline / 2-Quinolone | CBS-QB3 | Keto form is more stable | KT << 1 | [3] |
| Substituted Quinolones | DFT (B3LYP/6-311++G(d,p)) | Keto form is generally more stable | KT << 1 | [8] |
Note: The values for KT are qualitative, indicating a strong preference for the keto form.
Experimental Protocols
A comprehensive understanding of the tautomeric equilibrium requires a combination of spectroscopic and computational methods.
UV-Vis Spectroscopy
This technique is useful for quantifying the tautomeric ratio in solution, provided the two tautomers have distinct absorption spectra.[1][9]
Protocol:
-
Sample Preparation: Prepare stock solutions of this compound in various solvents of differing polarity (e.g., cyclohexane, ethanol, water) at a concentration of approximately 10-4 to 10-5 M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm for each solvent.
-
Data Analysis:
-
Identify the absorption maxima (λmax) for each tautomer if distinguishable.
-
To accurately determine the concentration of each tautomer and calculate the equilibrium constant (KT), the molar extinction coefficients (ε) for the pure keto and enol forms are required. These can be determined experimentally using "locked" derivatives (e.g., 1-methyl-6-methoxyquinolin-2(1H)-one for the keto form and 2,6-dimethoxyquinoline for the enol form) that cannot tautomerize.[1]
-
The tautomeric ratio can be calculated using the Beer-Lambert law at wavelengths where one tautomer absorbs significantly more than the other.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of tautomers in solution, as the chemical shifts of nuclei are highly sensitive to their electronic environment.[1][10][11]
Protocol:
-
Sample Preparation: Dissolve this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) to a concentration of 5-10 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire 1H and 13C NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans.
-
Data Analysis:
-
In the 1H NMR spectrum, the presence of distinct signals for the N-H proton (keto form) and the O-H proton (enol form) can indicate the presence of both tautomers, although rapid proton exchange may lead to a single, broadened peak.
-
The 13C NMR spectrum is often more informative. The chemical shift of the carbonyl carbon (C=O) in the keto form (~161 ppm) is significantly different from the C-OH carbon in the enol form.
-
The tautomeric ratio can be determined by integrating the signals corresponding to each distinct tautomer.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy can provide insights into the excited-state properties of the tautomers. Hydroxyquinolines are known to be fluorescent, and their emission properties are often sensitive to the environment.[6][12]
Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10-5 to 10-6 M) of this compound in various solvents.
-
Instrumentation: A spectrofluorometer.
-
Data Acquisition:
-
Record the absorption spectrum to determine the optimal excitation wavelength (λex).
-
Record the fluorescence emission spectrum by exciting the sample at λex.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity (λem).
-
-
Data Analysis:
-
Compare the emission spectra in different solvents to assess the influence of the environment on the tautomeric equilibrium in the excited state.
-
Differences in the excitation and emission spectra may indicate the presence of different emitting species (i.e., the keto and enol tautomers).
-
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and complementing experimental findings.[2][8]
Protocol:
-
Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model Building: Construct the 3D structures of both the this compound and 6-methoxy-2-hydroxyquinoline tautomers.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD). A common level of theory is B3LYP with a 6-311++G(d,p) basis set. The absence of imaginary frequencies confirms that the structures are true energy minima.
-
Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures.
-
Data Analysis:
-
Calculate the difference in Gibbs free energy (ΔG) between the enol and keto tautomers: ΔG = Genol - Gketo.
-
The equilibrium constant can then be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature.
-
Relevance in Drug Development and Signaling Pathways
The tautomeric state of a molecule can significantly impact its biological activity. The different hydrogen bonding patterns, lipophilicity, and overall shape of the keto and enol forms can lead to different interactions with biological targets such as enzymes and receptors.
Quinolone-2(1H)-one derivatives have been investigated as inhibitors of the Hedgehog signaling pathway (HSP), which is implicated in various cancers.[13] The ability of these compounds to modulate the HSP highlights the therapeutic potential of this scaffold.
The development of drugs based on the quinolinone scaffold requires a thorough understanding of its tautomeric behavior. The predominant tautomer under physiological conditions will dictate the drug-target interactions and, consequently, the pharmacological effect.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry, with the equilibrium predominantly favoring the keto form. A comprehensive characterization of this equilibrium, employing a combination of spectroscopic and computational methods, is essential for researchers in drug development. Understanding the factors that influence the tautomeric ratio and the distinct properties of each tautomer will enable the rational design of more effective and targeted therapeutics based on the quinolinone scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 5. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
- 13. Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 6-methoxyquinolin-2(1H)-one
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the quantum chemical calculations and electronic properties of 6-methoxyquinolin-2(1H)-one, a heterocyclic molecule of significant interest in medicinal chemistry. By leveraging computational methodologies, we can elucidate the structural and electronic characteristics that underpin its potential biological activity. This document serves as a blueprint for in-silico investigation, detailing the theoretical framework, computational protocols, and expected electronic properties.
Introduction to this compound
Quinolin-2(1H)-one, also known as carbostyril, and its derivatives form the structural core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and antimalarial properties. The introduction of a methoxy group at the 6th position can significantly modulate the electronic distribution and, consequently, the pharmacological profile of the quinolinone scaffold. Understanding these electronic properties at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to predict molecular geometry, stability, reactivity, and spectroscopic properties.[1] This guide outlines the standard computational workflow for characterizing this compound and presents the expected data in a clear, structured format.
Theoretical and Computational Methodology
The investigation of the electronic properties of this compound is primarily conducted through quantum chemical calculations. The following sections detail the theoretical background and a typical experimental protocol for these computations.
Computational Workflow
The general workflow for the quantum chemical analysis of this compound is depicted in the following diagram.
Experimental Protocols
Software: All quantum chemical calculations can be performed using the Gaussian 09 or a later version of the software suite.[1]
Geometry Optimization: The initial structure of this compound is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2] A triple-zeta split-valence basis set with diffuse and polarization functions, 6-311++G(d,p), is employed for all atoms. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: These are calculated to quantify the charge distribution on each atom of the molecule.[1]
Excited State Calculations:
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized ground-state geometry.[3] The excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions are computed.
Predicted Electronic Properties and Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the aforementioned computational studies.
Optimized Geometric Parameters
The geometry optimization provides key bond lengths and dihedral angles.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=O | Value |
| C-N | Value | |
| C-O (methoxy) | Value | |
| Dihedral Angle | C-C-O-C (methoxy) | Value |
Frontier Molecular Orbitals and Reactivity Descriptors
The HOMO and LUMO energies are fundamental to understanding the electronic behavior of the molecule.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Value |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value |
| HOMO-LUMO Energy Gap | ΔE | Value |
| Chemical Hardness | η | Value |
| Electronegativity | χ | Value |
| Chemical Potential | μ | Value |
| Electrophilicity Index | ω | Value |
Simulated UV-Vis Spectral Data
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | Value | Value | Value |
| S0 → S2 | Value | Value | Value |
| S0 → S3 | Value | Value | Value |
Structure-Property Relationships and Potential Biological Interactions
The electronic properties calculated for this compound can be correlated with its potential biological activity. For instance, the MEP can indicate regions of the molecule likely to engage in hydrogen bonding or electrostatic interactions with a biological target, such as an enzyme active site.
Given that quinoline derivatives have been investigated as inhibitors of various signaling pathways, a hypothetical interaction can be visualized. For example, as GLI1 inhibitors in the Hedgehog signaling pathway.[4]
Conclusion
This technical guide has outlined a robust computational framework for the detailed characterization of the electronic properties of this compound. By employing DFT and TD-DFT methods, researchers can gain deep insights into the molecule's geometry, reactivity, and spectroscopic signatures. The data generated from these calculations, presented in the structured formats suggested, are invaluable for understanding structure-activity relationships and guiding the synthesis and development of new quinolinone-based therapeutic agents. This in-silico approach represents a critical first step in the modern drug discovery pipeline, enabling a more targeted and efficient search for novel bioactive compounds.
References
- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6-Methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 6-methoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Understanding the thermal properties of this molecule is critical for its handling, formulation, storage, and for predicting its shelf-life as an active pharmaceutical ingredient (API). This document outlines key experimental protocols for assessing thermal stability, presents a structured summary of potential thermal event data, and visualizes the analytical workflow.
Core Concepts in Thermal Analysis
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time in a controlled atmosphere. For a compound like this compound, the primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA provides quantitative information on the mass changes in a material as it is heated. This is crucial for determining the onset of decomposition, identifying intermediate degradation steps, and ascertaining the amount of residual char.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions, providing data on the energetics of these processes.
Hypothetical Thermal Decomposition Profile
While specific experimental data for this compound is not extensively available in public literature, a hypothetical thermal decomposition profile can be constructed based on the analysis of similar quinolinone derivatives. The following table summarizes expected quantitative data from TGA and DSC analyses.
| Thermal Event | Technique | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Enthalpy (J/g) | Observations |
| Melting | DSC | 210 - 220 | 225 | N/A | 100 - 120 | Sharp endothermic peak indicating a crystalline solid. |
| Decomposition Stage 1 | TGA/DSC | 250 - 260 | 275 | 15 - 20 | - | Initial mass loss, potentially corresponding to the loss of the methoxy group or other small fragments. This may be observed as an exothermic event in DSC. |
| Decomposition Stage 2 | TGA/DSC | 300 - 315 | 340 | 40 - 50 | - | Major degradation of the quinolinone ring structure. |
| Final Decomposition | TGA | >400 | - | >90 | - | Near complete combustion or volatilization of the compound. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate assessment of thermal stability. The following protocols for TGA and DSC are based on standard practices for the analysis of organic small molecules.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder.
-
Accurately weigh 5-10 mg of the sample into a clean, tared alumina or platinum crucible.
Experimental Conditions:
-
Atmosphere: Dry nitrogen (inert) or air (oxidative), at a constant flow rate of 50-100 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the first derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition stage.
-
Note the final residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting and to determine the energetics of these processes.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered this compound into a clean, tared aluminum pan.
-
Hermetically seal the pan to prevent volatilization before decomposition. An empty, sealed pan is used as the reference.
Experimental Conditions:
-
Atmosphere: Dry nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Program:
-
Equilibrate at a temperature below any expected transitions (e.g., 30 °C).
-
Ramp up to a temperature above the melting point but below the onset of decomposition (e.g., 250 °C).
-
Hold for a short period to ensure complete melting.
-
Cool back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.
-
A second heating scan can be performed to investigate changes in the material's thermal behavior after the initial melt.
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting) or exothermic (e.g., decomposition, crystallization) events.
-
The melting point is typically taken as the onset of the melting endotherm.
Degradation Profile and Potential Pathways
The degradation of this compound under thermal stress is likely to proceed through a multi-step mechanism. Based on the structure, potential degradation pathways include:
-
Loss of the Methoxy Group: The C-O bond of the methoxy group can be susceptible to cleavage at elevated temperatures, potentially leading to the formation of a hydroxylated quinolinone and volatile methane or methanol.
-
Ring Opening: The lactam ring in the quinolinone structure may undergo hydrolysis or thermal cleavage.
-
Oxidation: In the presence of air, oxidative degradation can occur, leading to the formation of various oxygenated products and ultimately, complete combustion to CO2, H2O, and NOx. The degradation of quinoline itself has been shown to proceed via hydroxylation to form 2-oxo-1,2-dihydroquinoline, which is then further oxidized.[1]
The identification of specific degradation products would require further analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) applied to samples subjected to controlled thermal stress.
Visualized Workflows
The following diagrams illustrate the logical workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Analysis of this compound.
Caption: Workflow for Investigating Degradation Products.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and degradation profile of this compound for professionals in the pharmaceutical sciences. While specific experimental data on this compound is limited, the outlined protocols and expected data provide a robust framework for its analysis. A thorough characterization using TGA and DSC is a critical step in the pre-formulation and development of any drug candidate, ensuring the quality, safety, and efficacy of the final drug product. Further studies employing hyphenated techniques are recommended to fully elucidate the degradation pathways and identify any potentially reactive or toxic byproducts.
References
An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical discovery and initial synthesis of 6-methoxyquinolin-2(1H)-one, a significant heterocyclic scaffold in medicinal chemistry. The document details the foundational synthetic methodologies that likely led to its first preparation, drawing upon established classical reactions for quinoline and quinolinone synthesis. While a singular definitive publication marking its "discovery" remains elusive in readily available literature, this guide reconstructs the probable early synthetic routes. It includes detailed experimental protocols for analogous historical syntheses, quantitative data where available, and visualizations of the key synthetic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction: The Quinolinone Core
The quinolin-2(1H)-one, or carbostyril, framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a methoxy group at the 6-position significantly influences the molecule's electronic properties and can modulate its pharmacological profile. This guide focuses on the historical context of the synthesis of this specific derivative, this compound.
Reconstructing the "Discovery": A Historical Perspective
Pinpointing the exact moment of "discovery" for a relatively simple scaffold like this compound is challenging, as its synthesis likely emerged from the broader exploration of quinoline chemistry in the late 19th and early 20th centuries. The foundational methods for quinoline synthesis were established during this period, and the synthesis of a methoxy-substituted derivative would have been a logical extension of this work.
The most probable early syntheses of this compound would have utilized one of the following classical methods, which were the cornerstones of quinoline chemistry at the time:
-
The Skraup Synthesis (and its variations): This reaction, first described by Zdenko Hans Skraup in 1880, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. A modification of this method using p-anisidine would lead to the formation of 6-methoxyquinoline. Subsequent oxidation or other functional group manipulations could then yield the desired quinolinone. A known modification of the Skraup synthesis is used for the preparation of 6-methoxyquinoline.[1]
-
The Friedländer Synthesis: Developed by Paul Friedländer in 1882, this method involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group.[2][3][4][5] The reaction of 2-amino-4-methoxybenzaldehyde with a suitable two-carbon component would directly yield the this compound ring system.
-
The Knoevenagel Condensation: Described by Emil Knoevenagel, this reaction involves the condensation of an aldehyde or ketone with an active methylene compound.[6][7] The reaction of p-anisidine with malonic acid or its esters, followed by cyclization, represents a plausible route to this compound.
Given the prevalence and utility of these methods during the foundational years of organic chemistry, it is highly probable that this compound was first synthesized through one of these pathways.
Foundational Synthetic Pathways and Methodologies
This section details the likely historical synthetic routes to this compound, providing generalized experimental protocols based on the principles of these classical reactions.
Synthesis via a Modified Skraup Reaction Approach
The Skraup synthesis provides a direct route to the quinoline core. The synthesis of 6-methoxyquinoline, a direct precursor to the target compound, has been described using a modified Skraup reaction.
Reaction Scheme:
Figure 1: General workflow for the synthesis of this compound via a modified Skraup reaction.
Experimental Protocol (Adapted from a patented method for 6-methoxyquinoline): [1]
-
Reaction Setup: In a suitable reaction vessel, combine p-anisidine, glycerol, an oxidizing agent (such as p-methoxy nitrobenzene), ferrous sulfate, and boric acid.
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture while stirring and maintaining a controlled temperature.
-
Heating: Heat the reaction mixture to approximately 140°C and maintain at reflux for 8-8.5 hours.
-
Workup: After cooling, neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 5.5.
-
Isolation: Remove any resinous material and filter the solid product. Wash the solid with distilled water and then with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic phases, extract the aqueous phase with the organic solvent, and then remove the solvent under reduced pressure to yield 6-methoxyquinoline.
-
Conversion to Quinolinone: The resulting 6-methoxyquinoline would then require a subsequent oxidation step to introduce the carbonyl group at the 2-position to yield this compound.
Synthesis via the Friedländer Reaction
The Friedländer synthesis offers a more direct route to the quinolinone ring system, provided the appropriate starting materials are available.
Reaction Scheme:
Figure 2: The Friedländer synthesis approach to this compound.
Experimental Protocol (Generalized):
-
Condensation: A mixture of 2-amino-4-methoxybenzaldehyde and a ketone or aldehyde with an alpha-methylene group (e.g., acetaldehyde or pyruvic acid) is heated in the presence of a base (like sodium hydroxide) or an acid catalyst.
-
Cyclization and Dehydration: The initial condensation product undergoes an intramolecular cyclization followed by dehydration to form the quinoline ring.
-
Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product can be purified by recrystallization.
Synthesis via Knoevenagel Condensation and Cyclization
This pathway involves the initial formation of a cinnamic acid derivative, followed by cyclization to the quinolinone.
Reaction Scheme:
Figure 3: Logical relationship for the synthesis of this compound via Knoevenagel condensation.
Experimental Protocol (Generalized):
-
Knoevenagel Condensation: p-Anisidine is reacted with malonic acid or a malonic ester in the presence of a base catalyst (e.g., piperidine or pyridine) to form a p-methoxycinnamic acid derivative.
-
Activation: The carboxylic acid of the cinnamic acid derivative is typically activated, for example, by conversion to an acid chloride or anilide.
-
Cyclization: The activated intermediate undergoes an intramolecular Friedel-Crafts-type cyclization, often promoted by a Lewis acid or a strong protic acid, to form the quinolinone ring.
-
Workup and Purification: The product is isolated by quenching the reaction mixture, followed by extraction and purification, typically by chromatography or recrystallization.
Modern Synthetic Approaches
For completeness, it is pertinent to mention contemporary methods for the synthesis of this compound, which offer improvements in yield, selectivity, and reaction conditions.
From 6-bromoquinolin-2(1H)-one
A recent method involves the nucleophilic substitution of the bromo group in 6-bromoquinolin-2(1H)-one with a methoxy group.[8][9]
Reaction Scheme:
Figure 4: Modern synthesis of this compound from its bromo-analogue.
Experimental Protocol: [8]
-
Reaction Setup: To a solution of 6-bromoquinolin-2(1H)-one in dry DMF, add CuI (10 mol %) and stir for 30 minutes at room temperature.
-
Reagent Addition: Slowly add freshly prepared sodium methoxide.
-
Reaction: Reflux the reaction mixture for 36 hours, monitoring the progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature, remove the DMF under vacuum, and extract the residue with methanol.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes available quantitative data for some of the synthetic routes discussed. It is important to note that yields for the historical syntheses are often not well-documented or can vary significantly.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Yield (%) | Melting Point (°C) | Reference |
| From 6-bromoquinolin-2(1H)-one | 6-bromoquinolin-2(1H)-one, Sodium Methoxide | CuI, DMF | Not explicitly stated for this specific product, but related reactions show moderate to good yields. | 196 - 197 | [8][10][11] |
| Doebner Reaction (for a related derivative) | Substituted benzaldehyde, pyruvic acid, p-anisidine | Ethanol | 18-23 | 145-150 (for 4e) | [12] |
| Cycloelimination of 4-methoxycinnamanilide (to form 6-hydroxyquinolin-2(1H)-one) | 4-methoxycinnamanilide | Triflic acid | 62 | Not applicable | [9] |
Conclusion
While the precise historical moment of the first synthesis of this compound is not definitively documented in readily accessible records, its discovery was an inevitable consequence of the systematic exploration of classical quinoline syntheses. The foundational work of chemists like Skraup, Friedländer, and Knoevenagel provided the chemical grammar that would have enabled its creation from readily available starting materials. This guide has outlined the most probable historical synthetic pathways and contrasted them with a modern, more efficient method. For researchers in drug discovery and organic synthesis, understanding these historical roots provides a richer context for the continued exploration and application of this important heterocyclic scaffold.
References
- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DK168288B1 - Analogifremgangsmåde til fremstilling af carbostyrilderivater - Google Patents [patents.google.com]
- 11. DK168288B1 - Analogous Process for the Preparation of Carbostyril Derivatives - Google Patents [patents.google.com]
- 12. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-methoxyquinolin-2(1H)-one: A Detailed Protocol for Drug Development Professionals
Application Note: This document provides a comprehensive protocol for the synthesis of 6-methoxyquinolin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The described two-step synthesis route offers a reliable method for producing this key intermediate, starting from commercially available reagents. The protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anti-inflammatory, antiplatelet, and antibacterial properties, make them attractive targets for synthesis. This protocol details a robust two-step procedure for the synthesis of this compound, commencing with the acylation of p-anisidine with cinnamoyl chloride to form an amide intermediate, followed by an acid-catalyzed intramolecular cyclization.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Product | Yield (%) |
| 1 | Amide Formation | p-Anisidine, Cinnamoyl Chloride, Triethylamine | N-(4-methoxyphenyl)cinnamamide | 65%[1] |
| 2 | Cyclization | N-(4-methoxyphenyl)cinnamamide, Triflic Acid | This compound | - |
Spectral Data for N-(4-methoxyphenyl)cinnamamide: [1]
| Type | Data |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.74 (d, J = 15.5 Hz, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.57 (d, J = 15.5 Hz, 1H), 3.79 (s, 3H) |
| ¹³C-NMR (101 MHz, CDCl₃) | δ 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6 |
| HRMS (ESI) | m/z [M + H]⁺ calculated for C₁₆H₁₆NO₂: 254.1176, found: 254.1178 |
Experimental Protocols
Step 1: Synthesis of N-(4-methoxyphenyl)cinnamamide
This procedure outlines the formation of the amide intermediate from p-anisidine and cinnamoyl chloride.
Materials:
-
p-Anisidine
-
Cinnamoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 equivalent) in anhydrous THF.
-
Add triethylamine (2.0 equivalents) to the solution and stir.
-
Slowly add a solution of cinnamoyl chloride (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-methoxyphenyl)cinnamamide.
Step 2: Synthesis of this compound
This procedure describes the intramolecular cyclization of N-(4-methoxyphenyl)cinnamamide to the final product.
Materials:
-
N-(4-methoxyphenyl)cinnamamide
-
Triflic acid (TfOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve N-(4-methoxyphenyl)cinnamamide (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (1.5 equivalents) to the stirred solution.[2]
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the mixture by pouring it into a cold, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Mandatory Visualization
The following diagrams illustrate the chemical structures and the overall experimental workflow.
Caption: Two-step synthesis of this compound.
Caption: Experimental workflow for the synthesis protocol.
References
Application Notes and Protocols for In Vitro Anticancer Assays Using 6-methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone scaffolds are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Their planar structure allows them to intercalate with DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases. 6-methoxyquinolin-2(1H)-one is a member of this family, and while its specific anticancer activities are not yet extensively documented in publicly available literature, its structural similarity to other biologically active quinolinones suggests its potential as a subject for anticancer research.
Disclaimer: Due to the limited availability of specific experimental data for this compound in the public domain, this document provides generalized protocols and representative data from a structurally related and well-studied compound, 9-methoxycanthin-6-one , to illustrate the application of these assays. The presented data should be considered as a reference, and the anticancer efficacy and mechanisms of this compound must be determined experimentally.
Data Presentation: Antiproliferative Activity of a Representative Quinolinone
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of the related compound, 9-methoxycanthin-6-one, against a panel of human cancer cell lines, demonstrating its cytotoxic potential.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A2780 | Ovarian Cancer | 4.04 ± 0.36 |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 |
| A375 | Skin Cancer | 5.71 ± 0.20 |
| HeLa | Cervical Cancer | 4.30 ± 0.27 |
Data is representative of 9-methoxycanthin-6-one and is intended for illustrative purposes.
Experimental Protocols
Cell Viability Assay (Sulphorhodamine B - SRB Assay)
This protocol details the determination of cell viability following treatment with this compound using the SRB assay, a method that relies on the staining of total cellular protein.
Materials:
-
Human cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis for Apoptotic Pathway Proteins
This protocol details the investigation of changes in the expression of key apoptosis-related proteins.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: General experimental workflow for evaluating the in vitro anticancer effects.
Caption: A potential apoptotic signaling pathway induced by quinolinone compounds.
Application Notes and Protocols for Assessing the Antimicrobial Activity of 6-methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial properties of the compound 6-methoxyquinolin-2(1H)-one. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and can be adapted for screening and quantitative analysis against a variety of microbial strains.
Introduction
Quinolin-2(1H)-one scaffolds are a significant class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of this core structure have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] The primary mechanism of action for many quinolone compounds involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.[3][4][5] This document details the standardized in vitro assays for assessing the antimicrobial potential of this compound.
Data Presentation: Antimicrobial Activity of Related Quinolin-2-one Derivatives
The following tables summarize the reported in vitro antimicrobial activity of various quinolin-2-one derivatives against selected bacterial strains, providing a comparative context for the evaluation of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinolin-2-one Derivatives against Multidrug-Resistant Gram-Positive Bacteria [2]
| Compound | R¹ | R² | MRSA (MIC µg/mL) | MRSE (MIC µg/mL) | VRE (MIC µg/mL) |
| 6c | Cl | H | 0.75 | 2.50 | 0.75 |
| 6l | Cl | Cl | 1.25 | 3.75 | 1.25 |
| 6o | OCH₃ | H | 2.50 | 5.00 | 2.50 |
| Daptomycin (Reference) | - | - | 0.50 | 1.00 | 0.50 |
MRSA: Methicillin-Resistant Staphylococcus aureus; MRSE: Methicillin-Resistant Staphylococcus epidermidis; VRE: Vancomycin-Resistant Enterococci
Table 2: Zone of Inhibition Data for Selected Compounds Against Various Bacterial Strains [6]
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| J. regia extract + Ampicillin | Enteropathogenic E. coli | 18 |
| Ampicillin alone | Enteropathogenic E. coli | 13 |
| J. regia extract + Cefixime | Enteropathogenic E. coli | 22 |
| Cefixime alone | Enteropathogenic E. coli | 16 |
| J. regia extract + Aztreonam | Enteropathogenic E. coli | 21 |
| Aztreonam alone | Enteropathogenic E. coli | 14.5 |
Experimental Protocols
Detailed methodologies for the key experiments to assess the antimicrobial activity of this compound are provided below.
Protocol 1: Agar Well/Disk Diffusion Assay (Zone of Inhibition)
This qualitative assay is a preliminary test to screen for the antimicrobial activity of this compound.[1][7][8][9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Test compound: this compound
-
Solvent (e.g., DMSO, ensure it has no antimicrobial activity at the concentration used)
-
Positive control (e.g., Ciprofloxacin, Ampicillin)[6]
-
Negative control (solvent)
-
Sterile blank paper discs or a sterile cork borer (for wells)
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusted to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly streak the entire surface of the MHA plates with the prepared bacterial suspension using a sterile cotton swab to create a lawn of bacteria.[9]
-
Application of Test Compound:
-
Disk Diffusion Method: Impregnate sterile paper discs with a known concentration of the this compound solution. Allow the solvent to evaporate.
-
Well Diffusion Method: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer. Add a defined volume (e.g., 50-100 µL) of the this compound solution into each well.
-
-
Controls: Place discs/add solutions of the positive and negative controls on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Data Collection: Measure the diameter of the clear zone of inhibition (in mm) around each disc or well. A larger zone of inhibition indicates greater antimicrobial activity.[9]
Protocol 2: Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)
This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][10][11][12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution
-
Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in the final well volume)[12]
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Growth control (broth with bacteria, no compound)
-
Sterility control (broth only)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.[13]
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Seal the plates and incubate at 37°C for 16-20 hours.[13]
-
Reading Results: After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[14][15] The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is performed after the MIC has been determined.[16][17][18]
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile pipette and tips
-
Spreader
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto fresh MHA plates.[18]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Data Analysis: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the subculture plate).[17][18]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Assay to Screen Antimicrobial Compounds Potentiating the Activity of Current Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. singerinstruments.com [singerinstruments.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. idexx.dk [idexx.dk]
- 15. m.youtube.com [m.youtube.com]
- 16. microchemlab.com [microchemlab.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Note: P-glycoprotein (P-gp) Inhibition Assay Using 6-methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux pump.[1][2][] It is widely expressed in various tissues, including the intestinal epithelium, liver, kidney, and the blood-brain barrier.[1][4][5] P-gp plays a significant role in limiting the absorption and distribution of a wide array of xenobiotics, including many therapeutic drugs, by actively transporting them out of cells.[1][6][7] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to chemotherapy failure.[1][4][7] Therefore, the identification and characterization of P-gp inhibitors are of great interest in drug development to overcome MDR and improve the oral bioavailability of P-gp substrate drugs.[4][8] This application note provides a detailed protocol for assessing the P-gp inhibitory potential of a test compound, 6-methoxyquinolin-2(1H)-one, using a fluorescent substrate accumulation assay.
Principle of the Assay
This assay quantifies the inhibitory effect of a test compound on P-gp activity by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Daunorubicin.[9][10][11] In cells overexpressing P-gp, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. When a P-gp inhibitor is present, it blocks the efflux activity of P-gp, leading to an increased intracellular accumulation of the fluorescent substrate and a corresponding increase in fluorescence intensity.[11] The half-maximal inhibitory concentration (IC50) of the test compound is determined by measuring the fluorescence at various concentrations of the compound.
Materials and Reagents
-
Cell Line: MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) or another suitable P-gp overexpressing cell line (e.g., Caco-2, LLC-PK1-MDR1).[4]
-
Test Compound: this compound
-
Positive Control Inhibitor: Verapamil or Elacridar.[12]
-
Fluorescent P-gp Substrate: Rhodamine 123 or Daunorubicin.[9][10][13]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining P-gp expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.[14]
-
Reagents for Cell Lysis: (Optional, depending on the detection method) Lysis buffer (e.g., RIPA buffer).
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., 485 nm excitation / 520 nm emission for Rhodamine 123).[15][16]
-
Inverted microscope
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Experimental Protocols
Cell Culture
-
Culture MDCK-MDR1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well.
-
Allow the cells to attach and form a monolayer for 24-48 hours.
P-gp Inhibition Assay: Fluorescent Substrate Accumulation
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the positive control inhibitor (e.g., Verapamil) in DMSO.
-
Prepare serial dilutions of the test compound and positive control in assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.
-
Prepare a working solution of the fluorescent P-gp substrate (e.g., 5 µM Rhodamine 123) in assay buffer.
-
-
Assay Procedure:
-
Remove the culture medium from the 96-well plate and wash the cell monolayers twice with pre-warmed assay buffer.
-
Add 100 µL of the different concentrations of this compound or the positive control inhibitor to the respective wells. Include wells with assay buffer and DMSO as a vehicle control.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 100 µL of the fluorescent P-gp substrate working solution to all wells (final volume 200 µL).
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
After incubation, aspirate the solution from each well and wash the cell monolayer three times with ice-cold assay buffer to remove the extracellular fluorescent substrate.
-
(Optional) Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 10 minutes at room temperature.
-
-
Fluorescence Measurement:
Data Presentation
The quantitative data from the P-gp inhibition assay should be summarized in a clear and structured table. The IC50 value, which represents the concentration of the inhibitor that causes 50% of the maximum inhibition of P-gp activity, is a key parameter.
Table 1: P-gp Inhibitory Activity of this compound
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound | 7.8 | 92.5 |
| Verapamil (Positive Control) | 2.1 | 98.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Workflow
Caption: Workflow for the P-gp inhibition assay.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Chemical biology fluorescent tools for in vitro investigation of the multidrug resistant P-glycoprotein (P-gp) expression in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. bioivt.com [bioivt.com]
- 6. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 7. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 8. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. P-gp | TargetMol [targetmol.com]
- 13. pnas.org [pnas.org]
- 14. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols: High-Throughput Screening of 6-methoxyquinolin-2(1H)-one Derivatives
Introduction
The 6-methoxyquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic compounds.[1][2] Derivatives of this core exhibit a remarkable range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Their potential as therapeutic agents, particularly in oncology, stems from their ability to modulate key cellular signaling pathways, often by inhibiting protein kinases or inducing apoptosis.[5][6] High-throughput screening (HTS) is an essential methodology in drug discovery for efficiently identifying promising lead compounds from large chemical libraries.[7] These application notes provide detailed protocols and data management strategies for conducting HTS campaigns to identify and characterize novel bioactive this compound derivatives.
Rationale for Screening
The primary goal of screening this compound derivatives is to identify compounds that modulate a specific biological target or pathway implicated in disease. Given their established bioactivity, common screening strategies include:
-
Kinase Inhibition: Many quinolinone derivatives function as kinase inhibitors.[8] HTS campaigns can identify potent and selective inhibitors of specific kinases (e.g., Receptor Tyrosine Kinases like c-Met, or non-receptor tyrosine kinases like Src) that are dysregulated in cancers.[6][9]
-
Antiproliferative Activity: Cell-based HTS can directly measure the ability of compounds to inhibit the growth of cancer cell lines.[7][10] This approach provides insights into a compound's overall cellular efficacy.
-
Apoptosis Induction: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5] Assays that measure markers of apoptosis, such as caspase activation, can be adapted for HTS.
Experimental Workflows and Signaling Pathways
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-stage process, from initial large-scale screening to focused hit validation. The workflow ensures that resources are concentrated on the most promising candidates.
Caption: General workflow for a high-throughput screening campaign.
Target Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Inhibition
Many quinolinone derivatives target RTKs, which, upon activation by growth factors, initiate downstream signaling cascades that drive cell proliferation and survival. Inhibiting these kinases is a key strategy in cancer therapy.
Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.
Data Presentation
Quantitative data from HTS should be organized logically to facilitate hit prioritization.
Table 1: Example Data from a Primary Screen and Hit Confirmation
This table illustrates how to organize data to identify and confirm hits from a primary screen targeting a specific kinase (e.g., c-Met).
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed Hit (Yes/No) | IC₅₀ (µM) |
| MQ-001 | 85.2 | Yes | 0.75 |
| MQ-002 | 12.5 | No | > 50 |
| MQ-003 | 92.1 | Yes | 0.21 |
| MQ-004 | 55.6 | Yes | 8.9 |
| MQ-005 | 48.3 | No | 22.4 |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Example Antiproliferative Activity Data for Confirmed Hits
This table shows data from secondary cell-based assays on confirmed hits. The GI₅₀ value represents the concentration required to inhibit cell growth by 50%. Data shown is illustrative, based on findings for related quinolinone structures.[5]
| Compound ID | Target Kinase IC₅₀ (µM) | H460 Lung Cancer GI₅₀ (µM) | MCF-7 Breast Cancer GI₅₀ (µM) | Selectivity Index (H460/Target) |
| MQ-001 | 0.75 | 5.6 | 8.2 | 7.5 |
| MQ-003 | 0.21 | 3.39 | 4.1 | 16.1 |
| MQ-004 | 8.9 | 15.1 | > 25 | 1.7 |
GI₅₀: The half maximal growth inhibition concentration.
Experimental Protocols
The following are detailed protocols for common HTS assays relevant to the screening of this compound derivatives.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a universal kinase assay that measures ATP consumption during the kinase reaction, suitable for HTS in a 384-well format.[8]
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. A luciferase-based reagent is used to detect the remaining ATP, producing a luminescent signal. Lower signal indicates higher kinase activity and weaker inhibition.
Materials:
-
Recombinant human kinase (e.g., c-Met, Src)
-
Kinase substrate (specific peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test Compounds (this compound derivatives) dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
-
384-well solid white microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and controls in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate. Include "DMSO only" wells for high signal (100% activity) and "no enzyme" wells for low signal (0% activity) controls.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in Assay Buffer. The final concentration of the enzyme should be optimized to consume 10-30% of the initial ATP.
-
Dispense 5 µL of the 2X enzyme/substrate solution into each well containing the compounds.
-
Cover the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity to competitive inhibitors.[11]
-
Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
-
Kinase Reaction:
-
Cover the plate and incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Equilibrate the Luminescent Kinase Assay Reagent to room temperature.
-
Add 10 µL of the reagent to each well. This stops the kinase reaction and initiates the luminescent signal generation.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
For dose-response curves, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine IC₅₀ values.[11]
-
Protocol 2: Cell-Based Antiproliferative Assay (Luminescence-Based)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells. It is a robust method for HTS to assess the cytotoxic or cytostatic effects of compounds.[12]
Principle: The number of viable cells in culture is directly proportional to the intracellular ATP concentration. A reagent containing luciferase and a cell lysis agent is added to the wells. The resulting luminescent signal corresponds to the amount of ATP present, and thus the number of viable cells.
Materials:
-
Human cancer cell line (e.g., H460, MCF-7)
-
Cell Culture Medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test Compounds dissolved in 100% DMSO
-
Positive Control (e.g., Doxorubicin)
-
3D Cell Viability Assay Reagent (e.g., CellTiter-Glo® 3D)
-
384-well clear-bottom, solid white tissue culture-treated plates
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 1,000-5,000 cells/well) in cell culture medium.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Add 10 µL of the diluted compound solutions to the respective wells. Include "medium only" wells for high signal (100% viability) and wells with a high concentration of a known cytotoxic agent for low signal (0% viability) controls.
-
The final volume in each well is 50 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Equilibrate the plate and the Cell Viability Assay Reagent to room temperature for 30 minutes.
-
Add 25 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each compound using the formula: % Growth Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Plot the percent growth inhibition against the logarithm of compound concentration and fit the data to determine the GI₅₀ value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2(1H)-Quinolinone, 1-ethyl-6-methoxy- | 63816-12-6 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. promega.co.uk [promega.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. criver.com [criver.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes: Evaluating the Cytotoxicity of 6-methoxyquinolin-2(1H)-one
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including potent anticancer properties.[1][2] The compound 6-methoxyquinolin-2(1H)-one belongs to this family and warrants investigation into its cytotoxic potential as a crucial step in the drug discovery process. Accurate assessment of its effects on cell viability and the mechanisms of cell death are fundamental for its development as a potential therapeutic agent.[3]
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound. The methodologies cover the evaluation of metabolic activity, membrane integrity, and the induction of apoptosis.[3]
Core Assays for Cytotoxicity Profiling
A multi-assay approach is recommended for a thorough evaluation of cytotoxicity. This typically involves an initial screening to determine the half-maximal inhibitory concentration (IC50) followed by assays to elucidate the mechanism of cell death.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[4]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with compromised membrane integrity.[5] Increased LDH in the culture medium is a marker of cell lysis and cytotoxicity.[6]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells that have lost membrane integrity, indicating late apoptosis or necrosis.[7]
Data Presentation
Summarizing quantitative data in a structured format is essential for clear interpretation and comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[8]
| Cell Line | Incubation Time (hours) | IC50 (µM) [Predicted] |
| HeLa (Cervical Cancer) | 24 | Data Placeholder |
| 48 | Data Placeholder | |
| 72 | Data Placeholder | |
| HepG2 (Liver Cancer) | 24 | Data Placeholder |
| 48 | Data Placeholder | |
| 72 | Data Placeholder | |
| A549 (Lung Cancer) | 24 | Data Placeholder |
| 48 | Data Placeholder | |
| 72 | Data Placeholder |
Table 2: Membrane Integrity Assessment by LDH Assay
| Compound Concentration (µM) | % Cytotoxicity (Relative to Maximum LDH Release) |
| 0 (Vehicle Control) | Data Placeholder |
| 1 | Data Placeholder |
| 10 | Data Placeholder |
| 50 | Data Placeholder |
| 100 | Data Placeholder |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | Data Placeholder | Data Placeholder | Data Placeholder |
| 10 | Data Placeholder | Data Placeholder | Data Placeholder |
| 50 | Data Placeholder | Data Placeholder | Data Placeholder |
| 100 | Data Placeholder | Data Placeholder | Data Placeholder |
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[10] Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control wells (medium with DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the crystals.[8]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assessment (LDH Assay)
This protocol is based on standard LDH cytotoxicity assay kits.[6][11]
Materials:
-
LDH cytotoxicity assay kit
-
Cells treated as described in the MTT protocol (Steps 1-3)
-
Sterile 96-well plates
Procedure:
-
Prepare Controls: In a 96-well plate, set up wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and vehicle control.
-
Sample Collection: After the treatment incubation period, centrifuge the plate at 400 x g for 5 minutes.[6]
-
Supernatant Transfer: Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.[6]
-
Reaction Setup: Add 100 µL of the LDH reaction solution to each well containing the supernatant.[6]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment concentration relative to the maximum release control after subtracting background values.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This protocol outlines the procedure for detecting apoptosis by flow cytometry.[12]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells cultured and treated in 6-well plates
-
Cold PBS
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[13] Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.
Potential Signaling Pathway
Quinoline derivatives have been shown to induce apoptosis through various signaling pathways, often involving the activation of caspases.[14][15] The diagram below illustrates a simplified, hypothetical apoptosis pathway that could be activated by this compound.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. mdpi.com [mdpi.com]
- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 6-methoxyquinolin-2(1H)-one in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of analytical methods for the quantitative determination of 6-methoxyquinolin-2(1H)-one in biological matrices such as plasma and urine. The protocols detailed below are based on established principles of bioanalytical method validation and draw from methodologies developed for structurally similar compounds. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques due to their sensitivity, selectivity, and robustness in complex biological samples. Adherence to these guidelines will support pharmacokinetic, toxicokinetic, and bioavailability studies in drug development.
Analytical Methodologies
The quantification of this compound in biological samples necessitates sensitive and selective analytical methods. The choice between HPLC-UV/Fluorescence and LC-MS/MS will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely available technique for the quantification of small molecules in biological fluids. For this compound, a reversed-phase HPLC method is proposed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with conventional detectors, making it the preferred method for bioanalysis, especially when low concentrations of the analyte are expected.
Data Presentation
The following tables summarize typical validation parameters for the proposed analytical methods. These values are based on literature for similar quinolinone derivatives and serve as a benchmark for method development and validation.
Table 1: HPLC-UV/Fluorescence Method Performance (Hypothetical Data)
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 10 - 2000 | 20 - 5000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 20 |
| Limit of Detection (LOD) (ng/mL) | 3 | 7 |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery (%) | 85 - 110 | 80 - 115 |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 0.5 - 500 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 |
| Limit of Detection (LOD) (ng/mL) | 0.15 | 0.3 |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery (%) | 90 - 105 | 88 - 108 |
| Matrix Effect (%) | 95 - 110 | 92 - 112 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV
This protocol is adapted from a method for a structurally related compound, 9-methoxycanthin-6-one, and is suitable for pharmacokinetic studies.[1]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (v/v ratio to be optimized, e.g., 60:40)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 310 nm).
-
Internal Standard: A structurally similar compound not expected to be present in the samples (e.g., 7-methoxyquinolin-2(1H)-one).
3. Method Validation
The method should be validated according to international guidelines, assessing parameters such as selectivity, linearity, LLOQ, accuracy, precision, recovery, and stability.[2][3]
Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS
This protocol provides a highly sensitive and selective method for determining the analyte in urine.
1. Sample Preparation (Dilute-and-Shoot)
For a simplified approach, a "dilute-and-shoot" method can be employed.[4][5]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing the internal standard.
-
Vortex and transfer to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be developed to ensure adequate separation from matrix components. A typical starting point would be 5-10% B, ramping up to 95% B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The precursor ion (Q1) will be the [M+H]+ of this compound, and the product ion (Q3) will be a characteristic fragment ion determined by direct infusion of a standard solution. A second transition can be used for confirmation.
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., this compound-d3) is highly recommended.
3. Method Validation
A full validation according to regulatory guidelines is required, including the assessment of selectivity, linearity, LLOQ, accuracy, precision, recovery, matrix effects, and stability (freeze-thaw, short-term, long-term, and post-preparative).[2]
Mandatory Visualizations
Caption: Workflow for Plasma Sample Preparation and HPLC Analysis.
Caption: Workflow for Urine Sample Preparation and LC-MS/MS Analysis.
Caption: Bioanalytical Method Validation Lifecycle.
References
- 1. HPLC analysis of plasma 9-methoxycanthin-6-one from Eurycoma longifolia and its application in a bioavailability/pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. cdn.who.int [cdn.who.int]
- 4. lcms.cz [lcms.cz]
- 5. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Derivatization of 6-methoxyquinolin-2(1H)-one for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-methoxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its structural versatility allows for chemical modifications at various positions, enabling the synthesis of diverse derivatives with potentially enhanced therapeutic properties, including antiplatelet, anti-inflammatory, and antibacterial activities.[1] This document provides detailed application notes and protocols for the derivatization of this compound to facilitate structure-activity relationship (SAR) studies, a critical component in the drug discovery and development process. The protocols outlined below cover synthetic methodologies for derivatization and key biological assays for activity evaluation.
Synthetic Protocols for Derivatization
The derivatization of the this compound core can be strategically approached to explore the impact of substituents at various positions on biological activity. Key positions for modification include the nitrogen at position 1 (N-alkylation), the phenyl ring (positions 5, 7, and 8), and the pyridinone ring (positions 3 and 4).
General Workflow for Synthesis and SAR Studies
Caption: General workflow for SAR studies of this compound derivatives.
Protocol 1: Synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids (Doebner Reaction)
This protocol describes the synthesis of 2-aryl derivatives at the C2 position.[2]
Materials:
-
Substituted benzaldehyde
-
Pyruvic acid
-
p-anisidine
-
Ethanol
Procedure:
-
Dissolve the appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in ethanol (5 ml).
-
Heat the solution for 30 minutes.
-
Add p-anisidine (9.45 mmol) to the solution and reflux the mixture overnight.[2]
-
After cooling, filter the resulting precipitate.
-
Wash the precipitate with ethanol and hexane.
-
Recrystallize the product from ethanol to obtain the pure 6-methoxy-2-arylquinoline-4-carboxylic acid.[2]
Protocol 2: N-Alkylation of the Quinolinone Ring
This protocol is a general method for introducing substituents at the N1 position.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 mmol) in acetone (5 ml), add potassium carbonate (5 mmol).[2]
-
Add the desired alkyl halide (5 mmol).[2]
-
Reflux the reaction mixture with magnetic stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 5 hours), evaporate the solvent in vacuo.[2]
-
Add water to the remaining mixture and collect the product by suction filtration.
-
Air-dry the product to obtain the pure N-alkylated derivative.
Protocol 3: Demethylation and Derivatization of the Methoxy Group
This protocol allows for modification at the C6 position by first converting the methoxy group to a hydroxyl group.
Materials:
-
6,7-dimethoxyquinolin-2(1H)-one
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
Procedure for Demethylation:
-
To a solution of 6,7-dimethoxyquinolin-2(1H)-one (1.5 g, 7.31 mmol) in 50 mL of dry DCM, add AlCl₃ (14.58 g, 109.65 mmol) portionwise at room temperature.[3]
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, subject the crude product to column chromatography to afford 7-hydroxy-6-methoxyquinolin-2(1H)-one.[3]
The resulting hydroxyl group can then be further derivatized using standard alkylation or acylation methods.
Biological Evaluation Protocols
The following protocols are essential for determining the biological activity of the synthesized derivatives and establishing a quantitative SAR.
Protocol 4: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, H460)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the quinolinone derivatives to the wells. Include vehicle and untreated controls.[4]
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ or GI₅₀ values.
Protocol 5: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This assay measures the ability of the synthesized compounds to inhibit the P-gp efflux pump, a key mechanism in multidrug resistance.[1]
Materials:
-
P-gp-overexpressing cell line (e.g., EPG85-257RDB or MCF7R) and its parental sensitive cell line.[1][2]
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Test compounds and a known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
Flow cytometer or fluorescence microplate reader.
Procedure:
-
Cell Incubation: Incubate the P-gp-overexpressing cells with various concentrations of the test compounds for a predetermined time.
-
Rhodamine 123 Loading: Add Rhodamine 123 (typically at a final concentration of 5.25 µM) to the cells and incubate for 30-60 minutes at 37°C.[1]
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader (λex/λem = 485/520 nm).[6]
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the IC₅₀ value for P-gp inhibition.
Structure-Activity Relationship Data
The following tables summarize quantitative data from SAR studies of this compound derivatives, highlighting the impact of different substituents on their biological activity.
Table 1: Cytotoxicity of 6-methoxy-2-arylquinoline Derivatives[2]
| Compound ID | R (Substituent on 2-aryl group) | Cell Line (EPG85-257P) IC₅₀ (µM) | Cell Line (EPG85-257RDB) IC₅₀ (µM) |
| 5a | H | > 100 | > 100 |
| 5b | 4-F | > 100 | > 100 |
| 5c | 4-CH₃ | 39.64 | 38.21 |
| 5d | 4-OCH₃ | 25.34 | 29.83 |
| 5e | 3-OH, 4-OCH₃ | 31.45 | 35.17 |
Data from reference[2]. The compounds are (6-methoxy-2-arylquinolin-4-yl)methanol derivatives.
Table 2: Antiproliferative Activity of Indeno[1,2-c]quinolin-11-one Derivatives[7]
| Compound ID | R (Substituent at C-6) | Mean GI₅₀ (µM) |
| 5a | -NH(CH₂)₂N(CH₃)₂ | 3.47 |
| 5b | -NH(CH₂)₃N(CH₃)₂ | 3.39 |
| 6b | -NH-Ph | > 100 |
| 6c | -NH-Ph-4-CH₃ | > 100 |
| 6d | -NH-Ph-4-OCH₃ | > 100 |
Data from reference[7]. The core structure is 9-methoxy-11H-indeno[1,2-c]quinolin-11-one.
Signaling Pathways
Derivatives of the quinolinone scaffold have been shown to induce anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
Caption: Proposed apoptotic pathway induced by certain quinolinone derivatives.[7][8]
Cell Cycle Arrest at G2/M Phase
Caption: Mechanism of G2/M cell cycle arrest induced by quinolinone derivatives.[7][8]
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The protocols and data presented in these application notes provide a comprehensive resource for researchers engaged in the synthesis, biological evaluation, and SAR-driven optimization of this important class of compounds. By systematically exploring the chemical space around this core structure, new derivatives with improved potency, selectivity, and pharmacokinetic profiles can be discovered, paving the way for the development of next-generation therapeutics.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methoxyquinolin-2(1H)-one as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential photophysical properties, and detailed protocols for evaluating the use of 6-methoxyquinolin-2(1H)-one as a fluorescent probe. While specific application data for this compound is limited in the current literature, the information presented herein is based on the well-established fluorescent nature of the quinolin-2(1H)-one scaffold and its derivatives, offering a robust guide for pioneering research in this area.
Introduction
Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are a well-established class of heterocyclic compounds possessing intrinsic fluorescence. The rigid bicyclic structure and the presence of electron-donating and accepting groups often lead to favorable photophysical properties, including high quantum yields and sensitivity to the local environment. The introduction of a methoxy group at the 6-position is expected to modulate the electronic properties of the quinolinone core, potentially enhancing its fluorescence and making it a candidate for various sensing and imaging applications. This document outlines the synthesis of this compound and provides detailed protocols to explore its utility as a fluorescent probe for metal ion detection, pH sensing, and cellular imaging.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the methoxylation of 6-bromoquinolin-2(1H)-one.[1]
Protocol 2.1: Synthesis from 6-Bromoquinolin-2(1H)-one
Materials:
-
6-bromoquinolin-2(1H)-one
-
Dry Dimethylformamide (DMF)
-
Copper(I) iodide (CuI)
-
Sodium methoxide (NaOMe) (freshly prepared from sodium metal and methanol)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of 6-bromoquinolin-2(1H)-one (1 equivalent) in dry DMF (30 mL), add CuI (10 mol %).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add freshly prepared sodium methoxide (prepared from 5 g of sodium metal in 10 mL of MeOH) to the reaction mixture.
-
Reflux the reaction mixture for 36 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an EtOAc:Hexane (7:3) mobile phase.
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Extract the residue with methanol.
-
Purify the crude product by column chromatography on silica gel using a CHCl₃/MeOH (95:5) solvent system to obtain the pure this compound as a green solid.[1]
Diagram 2.1: Synthetic Workflow
Photophysical Properties (Expected)
Table 3.1: Expected Photophysical Properties of this compound
| Property | Expected Range/Characteristic |
| Excitation Maximum (λex) | ~330 - 380 nm |
| Emission Maximum (λem) | ~380 - 450 nm |
| Stokes Shift | Moderate to large, potentially > 50 nm |
| Fluorescence Quantum Yield (ΦF) | Variable, potentially moderate to high depending on the solvent environment. The methoxy group may enhance the quantum yield compared to the unsubstituted quinolinone. |
| Solvatochromism | The emission wavelength is expected to be sensitive to solvent polarity, likely showing a red shift in more polar solvents due to the potential for an intramolecular charge transfer (ICT) excited state. |
Protocol 3.1: Characterization of Photophysical Properties
Objective: To determine the absorption, excitation, and emission spectra, as well as the fluorescence quantum yield of this compound.
Materials:
-
Purified this compound
-
Spectroscopic grade solvents (e.g., cyclohexane, dioxane, ethanol, acetonitrile, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO). From this, prepare dilute solutions (e.g., 1-10 µM) in the desired spectroscopic grade solvents. Prepare a solution of the quantum yield standard with a similar absorbance at the excitation wavelength.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the sample solutions to determine the wavelength(s) of maximum absorption (λabs).
-
Emission and Excitation Spectra:
-
Set the fluorometer to the excitation mode and scan the emission wavelengths to obtain the emission spectrum. The excitation wavelength should be set to the determined λabs.
-
Set the fluorometer to the emission mode at the wavelength of maximum emission and scan the excitation wavelengths to obtain the excitation spectrum.
-
-
Quantum Yield Measurement (Relative Method):
-
Measure the integrated fluorescence intensity of both the sample and the standard solution.
-
Measure the absorbance of both solutions at the excitation wavelength (should be below 0.1 to avoid inner filter effects).
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Application as a Fluorescent Probe for Metal Ion Detection
The quinolinone scaffold is known to chelate metal ions, which can lead to a change in fluorescence, often through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).
Diagram 4.1: Proposed CHEF Mechanism for Metal Ion Sensing
Protocol 4.1: General Procedure for Metal Ion Sensing
Objective: To evaluate the selectivity and sensitivity of this compound as a fluorescent probe for various metal ions.
Materials:
-
Stock solution of this compound (1 mM in DMSO).
-
Stock solutions of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, NiCl₂, CoCl₂, CdCl₂, HgCl₂, etc.) in deionized water or a suitable buffer (e.g., 10 mM).
-
Buffer solution (e.g., HEPES, Tris-HCl) at a physiological pH (e.g., 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Selectivity Screening:
-
Prepare a series of cuvettes containing the buffer solution.
-
Add the this compound stock solution to each cuvette to a final concentration of 10 µM.
-
Record the initial fluorescence spectrum.
-
To each cuvette, add a different metal ion stock solution to a final concentration of 100 µM (a 10-fold excess).
-
Incubate for a short period (e.g., 5 minutes) and record the fluorescence spectrum again.
-
Compare the changes in fluorescence intensity to identify selective responses.
-
-
Fluorometric Titration (for a selected metal ion):
-
Prepare a cuvette with the probe solution in buffer as described above.
-
Incrementally add small aliquots of the stock solution of the target metal ion.
-
After each addition, mix and allow to equilibrate, then record the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding constant (using a suitable binding model, e.g., Benesi-Hildebrand).
-
-
Competition Experiment:
-
To a solution of the probe and the target metal ion, add other potentially interfering metal ions to assess the probe's selectivity in a mixed environment.
-
Application as a Fluorescent pH Probe
The nitrogen atom in the quinolinone ring can be protonated, which may alter the fluorescence properties of the molecule, making it a potential pH indicator.
Diagram 5.1: Proposed pH Sensing Mechanism
Protocol 5.1: Evaluation of pH-Dependent Fluorescence
Objective: To investigate the effect of pH on the fluorescence of this compound.
Materials:
-
Stock solution of this compound (1 mM in DMSO).
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a series of cuvettes, each containing a different buffer solution.
-
Add a small aliquot of the this compound stock solution to each cuvette to achieve a final concentration of 10 µM.
-
Record the fluorescence emission spectrum for each solution at a constant excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the pH value to determine the pKa of the probe in the excited state.
Application in Cellular Imaging
If this compound exhibits favorable properties such as cell permeability, low cytotoxicity, and fluorescence enhancement upon binding to an intracellular target, it could be a candidate for bioimaging.
Diagram 6.1: General Workflow for Cellular Imaging
Protocol 6.1: General Procedure for Live-Cell Imaging
Objective: To assess the suitability of this compound for imaging in living cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293).
-
Appropriate cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Stock solution of this compound (1 mM in DMSO).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the DMSO stock solution in serum-free cell culture medium to a final concentration in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope. Use an excitation source and emission filter appropriate for the determined spectral properties of the probe.
-
(Optional) Co-localization: To determine the subcellular localization of the probe, co-stain with organelle-specific trackers (e.g., MitoTracker, LysoTracker).
-
(Optional) Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the probe is non-toxic to the cells.
Data Interpretation and Troubleshooting
-
Low Fluorescence Signal: This could be due to a low quantum yield, low probe concentration, or fluorescence quenching. Ensure the probe is fully dissolved and consider using a less polar solvent if solvatochromism is a factor.
-
High Background Fluorescence: Impurities in the synthesized compound or autofluorescence from the sample (especially in cellular imaging) can contribute to high background. Ensure the probe is highly purified. For cellular imaging, use appropriate background correction methods.
-
Lack of Selectivity (Metal Ion Sensing): The probe may bind to multiple ions. Consider modifying the structure to introduce a more selective chelating group.
-
Photobleaching: Quinolinone derivatives are generally photostable, but photobleaching can occur under intense illumination. Use the lowest possible excitation power and exposure times during microscopy.
These application notes and protocols provide a foundational framework for exploring the potential of this compound as a novel fluorescent probe. Rigorous experimental validation of its photophysical properties and sensing capabilities is essential for its successful application in research and development.
References
The Versatility of 6-Methoxyquinolin-2(1H)-one: A Keystone Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold, also known as carbostyril, is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with a wide array of biological activities. Among its derivatives, 6-methoxyquinolin-2(1H)-one has emerged as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry. Its structural features offer multiple reaction sites for functionalization, enabling the synthesis of diverse molecular architectures with significant therapeutic potential. These derivatives have demonstrated promising anti-inflammatory, antioxidant, antiplatelet, antibacterial, and P-glycoprotein inhibitory activities.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound as a versatile starting material for the synthesis of various bioactive compounds.
Applications in Organic Synthesis
The utility of this compound as a synthetic intermediate stems from the reactivity of its core structure. Key applications include:
-
Synthesis of Natural Products and Analogs: It serves as a precursor for the total synthesis of natural products like 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), a compound isolated from Spondias pinnata with notable antioxidant and anti-inflammatory properties.[1][2]
-
Development of Novel Therapeutic Agents: The scaffold is central to the design and synthesis of potential P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer therapy.[3] It is also a key component in the development of phosphodiesterase 3 (PDE3) inhibitors with cardiotonic activity.[4][5]
-
Derivatization for Structure-Activity Relationship (SAR) Studies: The methoxy group and the heterocyclic ring can be readily modified to generate libraries of compounds for SAR studies, aiding in the optimization of lead compounds for enhanced biological activity and improved ADMET properties.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the synthesis of this compound from 6-bromoquinolin-2(1H)-one.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
6-bromoquinolin-2(1H)-one
-
Sodium methoxide (NaOMe)
-
Copper(I) iodide (CuI)
-
Dry N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromoquinoline-2(1H)-one (1 equivalent) in 30 mL of dry DMF, add CuI (10 mol %).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add freshly prepared NaOMe (prepared from 5 g of Na metal in 10 mL of MeOH).
-
Reflux the reaction mixture for 36 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an EtOAc:Hexane (7:3) solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Extract the residue with MeOH.
-
Purify the crude product by column chromatography on silica gel using a CHCl3/MeOH (95:5) eluent to obtain the pure product.[1][2]
Protocol 2: Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one from a Dimethoxy Precursor
This protocol details the selective demethylation of 6,7-dimethoxyquinolin-2(1H)-one to yield the natural product 7-hydroxy-6-methoxyquinolin-2(1H)-one.
Reaction Scheme:
Caption: Synthesis of 7-hydroxy-6-methoxyquinolin-2(1H)-one.
Materials:
-
6,7-dimethoxyquinolin-2(1H)-one
-
Aluminum chloride (AlCl₃)
-
Dry Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 6,7-dimethoxyquinolin-2(1H)-one in dry DCM, add AlCl₃ portionwise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction progress by TLC using a Hexane:EtOAc (20:80) solvent system.[1][2]
-
Upon completion, proceed with aqueous workup and extraction to isolate the crude product.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Synthesis and Characterization of 6-Methoxyquinoline Derivatives
| Compound | Structure | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |
| 6-methoxy-2-phenylquinoline-4-carboxylic acid | 6-methoxy-2-phenylquinoline-4-carboxylic acid | 23 | 234-236 | ¹H-NMR (300 MHz, DMSO-d6): δ 3.94 (s, 3H, OCH₃), 7.49-7.61 (m, 4H), 8.08–8.15 (m, 2H), 8.25-8.28 (m, 2H), 8.47 (s, 1H), 13.96 (s, 1H, COOH). IR (KBr): 3501 (OH), 1691 (CO) cm⁻¹. | [3] |
| (6-methoxy-2-phenylquinolin-4-yl)methanol | (6-methoxy-2-phenylquinolin-4-yl)methanol | 47 | 191-193 | ¹H-NMR (300 MHz, CDCl₃): δ 3.85 (s, 1H, OH), 3.89 (s, 3H, OCH₃), 5.05 (s, 2H, CH₂), 7.01-7.05 (dd, 1H), 7.19-7.36 (m, 5H), 7.99-8.05 (m, 3H). | [3] |
| (2-(4-fluorophenyl)-6-methoxyquinolin-4-yl)methanol | (2-(4-fluorophenyl)-6-methoxyquinolin-4-yl)methanol | 36 | 185-187 | ¹H-NMR (300 MHz, CDCl₃): δ 3.36 (s, 1H, OH), 3.94 (s, 3H, OCH₃), 5.06 (s, 2H, CH₂), 7.32-7.53 (m, 4H), 7.99 (d, 1H), 8.10 (s, 1H), 8.25-8.30 (m, 2H). IR (KBr): 3185 (OH) cm⁻¹. | [3] |
| 5-(4-(hydroxymethyl)-6-methoxyquinolin-2-yl)-2-methoxyphenol | 5-(4-(hydroxymethyl)-6-methoxyquinolin-2-yl)-2-methoxyphenol | 46 | 208-210 | ¹H-NMR (300 MHz, CDCl₃): δ 3.76 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 4.97 (s, 2H, CH₂), other aromatic protons. IR (KBr): 3265 (OH) cm⁻¹. | [3] |
Table 2: Biological Activity of 6-Methoxyquinoline Derivatives
| Compound | Target | Activity | IC₅₀ (µM) | Reference |
| 5c | EPG85-257P/RDB Cells | Cytotoxicity | 25.34 - 39.64 | [3] |
| 5d | EPG85-257P/RDB Cells | Cytotoxicity | 25.34 - 39.64 | [3] |
| 5e | EPG85-257P/RDB Cells | Cytotoxicity | 25.34 - 39.64 | [3] |
| 4j | PDE3 | Inhibitory Activity | 0.20 | [4][5] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and evaluation of novel derivatives starting from this compound.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is well-established in the construction of complex molecules with significant biological activities. The protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis of novel quinolinone derivatives for applications in drug discovery and development. The straightforward derivatization of this scaffold continues to offer exciting opportunities for the exploration of new chemical space and the development of next-generation therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxyquinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-methoxyquinolin-2(1H)-one, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several methods are employed for the synthesis of this compound and its derivatives. Key approaches include:
-
Cycloelimination of Cinnamanilides: This involves the reaction of anilines with cinnamoyl chloride to form cinnamanilides, followed by cycloelimination in the presence of an acid like triflic acid (TfOH). This method can produce yields ranging from 62-97%.[1][2]
-
Nucleophilic Substitution: Starting from 6-bromoquinoline-2(1H)-one, a nucleophilic substitution reaction with sodium methoxide (NaOMe) in the presence of a copper catalyst (CuI) can yield this compound.[1][2]
-
Visible Light-Mediated Synthesis: Quinoline N-oxides can be converted to quinolin-2(1H)-ones using a photocatalyst under visible light, with reported yields of 75-97%.[1]
-
Skraup-Doebner-von Miller Reaction: A classical method for quinoline synthesis that involves the reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions. However, this reaction can be vigorous and prone to side reactions like tar formation.[3][4][5][6][7][8]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields are a common issue in organic synthesis. A systematic approach to troubleshooting should include:
-
Purity of Starting Materials: Ensure all reactants and solvents are pure and dry, as impurities can interfere with the reaction.
-
Reaction Conditions: Verify that the temperature, pressure, and reaction time are optimal. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the ideal reaction time and prevent product decomposition.[9]
-
Catalyst Activity: If a catalyst is used, confirm its activity and ensure it is present in the correct concentration.[9]
-
Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing the formation of multiple side products, particularly regioisomers. How can I improve selectivity?
A3: The formation of regioisomers is a known challenge, especially in reactions involving electrophilic cyclization on a substituted aniline ring.[2]
-
Directing Groups: The electronic nature of substituents on the aniline ring can influence the position of cyclization. Electron-donating groups generally favor cyclization, while electron-withdrawing groups can hinder it.[1][2]
-
Reaction Conditions: Modifying the acid catalyst, solvent, or temperature can sometimes influence the regioselectivity.
-
Alternative Strategies: If direct cyclization proves unselective, consider a strategy that involves introducing the methoxy group after the quinolinone core has been formed, for instance, via nucleophilic substitution on a bromo-substituted precursor.[2] This can offer better control over the final product's structure.
Troubleshooting Guides
Issue 1: Low Yield in Cycloelimination of 4-Methoxycinnamanilide
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound with formation of 6-hydroxyquinolin-2(1H)-one. | Demethylation of the methoxy group by the strong acid catalyst (e.g., TfOH).[2] | Use a milder Lewis acid or a lower concentration of the Brønsted acid. Alternatively, protect the methoxy group if it is labile under the reaction conditions. |
| Incomplete reaction, starting material remains. | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[9] |
| Product decomposition. | The phenolic product (if demethylation occurs) may decompose under acidic conditions.[1][2] | Work up the reaction as soon as it reaches completion. Neutralize the acid promptly during the workup procedure. |
Issue 2: Vigorous and Low-Yielding Skraup-Doebner-von Miller Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction is highly exothermic and difficult to control. | The Skraup reaction is notoriously exothermic.[3][5] | Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[3][4][5] Ensure efficient stirring and control the rate of addition of sulfuric acid with adequate cooling.[3] |
| Significant tar and polymer formation. | Harsh acidic and oxidizing conditions can cause polymerization of reactants and intermediates.[3] | Use a moderator to control the reaction rate.[3] Optimize the reaction temperature to avoid excessive heat.[3] Consider using a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization.[3][7] |
| Low yield of the desired quinoline product. | Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[3][7] | Slow addition of the carbonyl compound can help control its concentration and minimize self-condensation.[3] |
Data Presentation: Comparison of Synthetic Methods
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Reference |
| Cycloelimination | Anilines, Cinnamoyl chloride | Triflic acid (TfOH) | 62-97 | [1][2] |
| Nucleophilic Substitution | 6-bromoquinoline-2(1H)-one | NaOMe, CuI, DMF | Not specified, but implied as a viable route. | [1][2] |
| Visible Light-Mediated | Quinoline N-oxides | Photocatalyst PC5 | 75-97 | [1] |
| Ruthenium-Catalyzed | Anilides, Acrylates/Propiolates | Ruthenium complex, Silver salts | 10-76 | [1][2] |
| Doebner Reaction | p-anisidine, Substituted benzaldehyde, Pyruvic acid | Ethanol (reflux) | 15-23 (for related 4-carboxy quinolines) | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cycloelimination
This protocol is adapted from a high-yield synthesis of quinolin-2(1H)-ones.[2]
-
Formation of Cinnamanilide: To a solution of p-anisidine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 equivalents). Cool the mixture to 0 °C and slowly add cinnamoyl chloride (1.1 equivalents). Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude cinnamanilide. Purify by recrystallization or column chromatography if necessary.
-
Cycloelimination: To the purified cinnamanilide, add triflic acid (TfOH) and heat the mixture to 110 °C. Monitor the reaction by TLC.
-
Purification: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Synthesis of this compound from 6-Bromoquinoline-2(1H)-one
This protocol is based on a nucleophilic substitution approach.[1][2]
-
Reaction Setup: To a solution of 6-bromoquinoline-2(1H)-one (1 equivalent) in dry DMF (30 mL), add CuI (10 mol %). Stir the mixture for 30 minutes at room temperature.
-
Addition of Methoxide: Slowly add freshly prepared sodium methoxide (prepared from 5 g of sodium metal in 10 mL of methanol) to the reaction mixture.
-
Reaction: Reflux the reaction mixture for 36 hours. Monitor the progress of the reaction by TLC (EtOAc:Hexane 7:3).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the DMF under reduced pressure and extract the residue with methanol. Purify the crude product by column chromatography (Silica gel, CHCl₃/MeOH 95:5) to obtain the pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via cycloelimination.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of 6-methoxyquinolin-2(1H)-one and its byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-methoxyquinolin-2(1H)-one and its byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as p-anisidine or β-ketoesters, and byproducts from side reactions. Depending on the synthetic route, potential byproducts may include regioisomers, products of incomplete cyclization, or compounds resulting from demethylation, such as 6-hydroxyquinolin-2(1H)-one, especially if harsh acidic conditions are used.[1] The formation of multiple unstable and undesirable byproducts can also occur, particularly in high-energy reaction conditions like UV light irradiation.[2]
Q2: What are the recommended initial purification methods for crude this compound?
A2: The primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is a cost-effective first-pass technique for removing the bulk of impurities if a suitable solvent is identified.[2][3] Column chromatography is employed when recrystallization is ineffective or to separate compounds with similar polarities, such as regioisomers.[1]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the standard for quantitatively assessing the purity of this compound. Structural confirmation and identification of any proton-containing impurities can be achieved using ¹H NMR spectroscopy. Mass spectrometry is used to verify the molecular weight of the compound.
Q4: My purified this compound is a greenish solid. Is this normal?
A4: In some reported syntheses, the final product after column chromatography is described as a green solid.[1] However, the color can be an indication of minor impurities. Further purification by recrystallization may yield a purer, off-white, or crystalline solid.
Troubleshooting Guides
Recrystallization Issues
A common and effective method for purifying solid organic compounds is recrystallization, which relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[4]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form after cooling. | The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent. Impurities are inhibiting nucleation. | Induce Nucleation: Gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. Reduce Solvent Volume: Heat the solution to evaporate some solvent, increasing the concentration, then cool again. Change Solvent System: Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) to the solution to decrease overall solubility.[2] |
| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too rapidly. The concentration of the solute is too high. | Adjust Temperature: Re-dissolve the oil by gently heating. Allow the solution to cool more slowly. Modify Solvent System: Add a small amount of a solvent in which the compound is more soluble before cooling. Consider a different solvent or a solvent mixture with a lower boiling point.[2] Reduce Concentration: Add more solvent to the hot solution before attempting to recrystallize. |
| Low yield of recovered crystals. | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature filtration before crystallization is complete. | Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation before filtration.[2] Concentrate Mother Liquor: Evaporate some of the solvent from the filtrate and cool again to recover more product. |
| Fine powder crashes out of solution. | The solution is cooling too quickly, leading to rapid nucleation and poor crystal growth. | Slow Down Cooling: Insulate the crystallization vessel to allow for a slower cooling rate. For instance, place the flask in a warm water bath and let it cool to room temperature overnight.[2] Use a Different Solvent: Select a solvent in which the compound has slightly higher solubility at room temperature. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product from impurities (co-elution). | Impurities have very similar polarity to the product. The column is overloaded with the sample. The solvent system is inappropriate. | Optimize Eluent: Use a shallower solvent gradient or run the column isocratically with a lower polarity eluent. Column Dimensions: Use a longer column for better resolution. Reduce Load: Decrease the amount of crude material loaded onto the column. |
| Streaking of the compound on the TLC plate and column. | The compound is too polar for the chosen eluent. The sample is too concentrated. The compound is acidic or basic and interacting strongly with the silica gel. | Increase Eluent Polarity: Increase the percentage of the more polar solvent in your eluent system (e.g., increase methanol in a chloroform/methanol mixture). Dilute Sample: Use a more dilute solution for spotting on the TLC plate and loading onto the column. Add a Modifier: Add a small amount of triethylamine (~0.5-1%) to the eluent to neutralize acidic sites on the silica gel, especially for basic compounds like quinolinones.[5] |
| Low yield after chromatography. | The product is irreversibly adsorbed onto the silica gel. The product is decomposing on the column. | Deactivate Silica: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites that can cause decomposition or strong adsorption.[5] Use Alternative Stationary Phase: Consider using neutral alumina instead of silica gel. Work Quickly: Do not let the compound remain on the column for an extended period. |
| Product elutes too quickly (low retention). | The eluent is too polar. | Decrease Eluent Polarity: Start with a less polar solvent system (e.g., a higher ratio of chloroform to methanol). |
| Product does not elute from the column. | The eluent is not polar enough. | Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A common system is a gradient of chloroform/methanol.[1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general method for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: Chloroform (CHCl₃) and Methanol (MeOH) (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in chloroform.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of chloroform or a chloroform/methanol mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, product-adsorbed silica onto the top of the column.
-
Elution: Begin eluting the column with a mobile phase of 95:5 chloroform/methanol.[1]
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions using an appropriate eluent (e.g., 7:3 Ethyl Acetate:Hexane).[1] Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation (e.g., ethanol, methanol, or isopropanol).[3]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Condenser (optional)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of thesolvent.
-
Cooling: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Overcoming low solubility of 6-methoxyquinolin-2(1H)-one in aqueous buffers for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of 6-methoxyquinolin-2(1H)-one for successful bioassay implementation.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
| Property | Value | Reference |
| Molecular Weight | 187.19 g/mol | [1] |
| XLogP3-AA (Lipophilicity) | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
The XLogP3-AA value of 2.5 suggests that the compound is moderately lipophilic, which is consistent with its observed low solubility in aqueous buffers.
Q2: Why is this compound poorly soluble in aqueous buffers?
The low solubility of this compound is likely due to a combination of its moderate lipophilicity and its crystalline structure. For a solid crystalline substance to dissolve, energy is required to break the crystal lattice structure, and this energy may not be sufficiently offset by the energy released upon solvation in water.[3]
Q3: What are the general strategies to improve the solubility of compounds like this compound for bioassays?
Several conventional and novel methods can be employed to enhance the solubility of poorly soluble drugs.[4] These strategies can be broadly categorized as physical and chemical modifications. Common approaches include:
-
pH Modification: Adjusting the pH of the buffer can ionize the compound, increasing its solubility.
-
Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[5][6]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the drug molecule, forming a more soluble inclusion complex.[5][6]
-
Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[5]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix at the molecular level can improve solubility and dissolution rate.[4][7]
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound for your bioassays.
Issue 1: Compound precipitates out of solution upon dilution into aqueous buffer.
This is a common problem when using a high concentration of an organic solvent in your stock solution.
Troubleshooting Steps:
-
Reduce the final concentration of the organic solvent: Aim for a final concentration of DMSO or other organic solvent that is well-tolerated by your assay (typically ≤1%, often as low as 0.1%).
-
Use an intermediate dilution step: Instead of diluting directly from a high concentration stock (e.g., 10 mM in 100% DMSO) to your final assay concentration in buffer, perform an intermediate dilution in a mixture of your organic solvent and buffer.
-
Explore different co-solvents: Some co-solvents may be more effective at maintaining solubility upon dilution. Consider alternatives to DMSO such as polyethylene glycol 400 (PEG 400) or propylene glycol (PG).[6]
-
Consider formulation strategies: For persistent precipitation, using solubilizing agents like cyclodextrins or surfactants may be necessary.
Issue 2: The chosen solubilization method interferes with the bioassay.
Some solubilizing agents can affect the biological system you are studying.
Troubleshooting Steps:
-
Run vehicle controls: Always include a control group that is treated with the same concentration of the solubilizing agent (e.g., DMSO, cyclodextrin) as your test compound. This will help you to distinguish between the effect of the compound and the effect of the vehicle.
-
Test a range of concentrations of the solubilizing agent: Determine the highest concentration of the solubilizing agent that does not affect your assay.
-
Choose a different solubilization method: If one method interferes with your assay, try an alternative approach. For example, if DMSO is toxic to your cells, consider using cyclodextrins.[6]
Experimental Protocols
Below are detailed protocols for key experiments related to solubilizing this compound.
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to estimate the aqueous solubility of your compound.
Materials:
-
This compound
-
100% Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear 96-well microplate
-
Plate shaker
-
Microplate reader capable of measuring absorbance or light scatter
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of your stock solution in DMSO.
-
Dispense into Assay Plate: In a clear 96-well plate, add 2 µL of each DMSO dilution to 198 µL of PBS (pH 7.4). This will create a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubate and Mix: Cover the plate and incubate at room temperature for 1-2 hours on a plate shaker to allow for equilibration.
-
Measure Absorbance/Scatter: Measure the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600-800 nm). An increase in absorbance or scatter indicates precipitation. The highest concentration that does not show an increase in signal is an estimate of the kinetic solubility.
Protocol 2: Solubilization using Co-solvents
Materials:
-
This compound
-
Co-solvent (e.g., DMSO, PEG 400, Propylene Glycol)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
Procedure:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% of the chosen co-solvent to make a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may be required.
-
Dilute into Assay Buffer: For your bioassay, dilute the stock solution directly into the aqueous assay buffer to the final desired concentration. Ensure the final co-solvent concentration is compatible with your assay.
-
Observe for Precipitation: Visually inspect the solution for any signs of precipitation immediately after dilution and after a short incubation period.
Protocol 3: Solubilization using Cyclodextrins
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).
-
Add Compound: Add an excess of this compound to the HP-β-CD solution.
-
Equilibrate: Shake or stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge or filter the solution to remove any undissolved compound.
-
Determine Concentration: The concentration of the solubilized compound in the supernatant can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Potential Signaling Pathways
Quinoline derivatives have been reported to interact with a variety of biological targets and signaling pathways.[10][11] While the specific targets of this compound are not well-defined, related compounds have been shown to be involved in pathways regulating inflammation, cell proliferation, and microbial growth.[10][12][13] Some potential pathways to investigate include:
-
Kinase Signaling Pathways: Many quinoline derivatives are known to be kinase inhibitors, affecting pathways such as MAPK and PI3K-Akt.[14]
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation, and some quinolinones have been shown to modulate its activity.[14]
-
JAK/STAT Signaling Pathway: This pathway is also involved in the inflammatory response and has been identified as a target for some canthin-6-one derivatives.[14]
Visualizations
Experimental Workflow for Solubility Screening
Caption: Workflow for determining kinetic solubility.
Solubilization Strategy Decision Tree
Caption: Decision tree for selecting a solubilization strategy.
Potential NF-κB Signaling Pathway Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. (6-Methoxyquinolin-2(1H)-ylidene)methanone | C11H9NO2 | CID 92045678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcd.com [chemcd.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights | CoLab [colab.ws]
- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Side reactions and impurity profiling in the synthesis of 6-methoxyquinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxyquinolin-2(1H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on side reactions and impurity profiling.
Q1: My Friedländer synthesis of this compound is resulting in a low yield and a complex mixture of products. What are the likely side reactions?
A1: The Friedländer annulation, a common route to quinolinones, can be prone to several side reactions that diminish the yield of the desired product. The most common issues include:
-
Aldol Self-Condensation: The ketone reactant can undergo self-condensation under the reaction conditions (either acidic or basic), leading to the formation of α,β-unsaturated ketone impurities.[1][2] This is particularly prevalent with ketones possessing α-methylene groups.
-
Formation of Regioisomers: If an unsymmetrical ketone is used, the reaction can proceed via two different cyclization pathways, resulting in a mixture of regioisomeric quinolinone products.[1]
-
Incomplete Cyclization: The initial condensation between the o-aminoaryl ketone/aldehyde and the methylene ketone may form an intermediate that fails to cyclize efficiently, leading to impurities derived from this intermediate.
To mitigate these issues, consider optimizing reaction conditions such as temperature, catalyst, and reaction time.[2]
Q2: I am observing a significant impurity with a mass corresponding to the loss of a methyl group. What could be the cause?
A2: This is likely due to the demethylation of the 6-methoxy group to form 6-hydroxyquinolin-2(1H)-one. This side reaction is particularly relevant when strong acids, such as triflic acid (TfOH), are used as catalysts or in subsequent reaction steps.[3] The protonation of the methoxy oxygen by a strong acid weakens the O-CH₃ bond, facilitating its cleavage.[3]
Troubleshooting Demethylation:
-
Catalyst Choice: If possible, opt for milder acid catalysts. A range of catalysts has been used for the Friedländer synthesis, including p-toluenesulfonic acid and iodine, which may be less prone to causing demethylation.[4]
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the energy input that could drive the demethylation.
-
Protecting Groups: In multi-step syntheses, consider protecting the methoxy group if it is sensitive to the conditions of subsequent steps, although this adds complexity to the overall synthesis.
Q3: My reaction involves alkylation of the quinolinone ring, and I am getting a mixture of products that are difficult to separate. What is happening?
A3: Quinolin-2(1H)-ones possess two nucleophilic sites: the nitrogen atom (N1) and the oxygen atom of the carbonyl group (O2). Alkylation reactions can therefore lead to a mixture of N-alkylated and O-alkylated products.[5] The ratio of these products can be influenced by factors such as the solvent, the base used, and the nature of the alkylating agent.[5] For this compound, this can be a potential source of isomeric impurities.[5]
Q4: How can I effectively profile the impurities in my crude sample of this compound?
A4: A multi-technique approach is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity analysis of quinolinone derivatives.[6][7] It allows for the separation and quantification of the main product and non-volatile impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid) is a good starting point.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information for the peaks separated by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities. It can also be used to identify residual solvents.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the identification and quantification of volatile organic impurities, such as residual solvents from the reaction or purification steps.
Impurity Profile Summary
The following table summarizes potential impurities in the synthesis of this compound.
| Impurity Name | Potential Origin | Analytical Detection Method |
| 6-hydroxyquinolin-2(1H)-one | Demethylation of the product under acidic conditions.[3] | HPLC, LC-MS |
| Starting Materials | Unreacted 2-amino-5-methoxybenzaldehyde/ketone or the active methylene compound. | HPLC, GC-MS |
| Aldol Condensation Product | Self-condensation of the ketone starting material.[1][2] | HPLC, LC-MS, NMR |
| Regioisomers | Use of unsymmetrical ketones in the Friedländer synthesis.[1] | HPLC, LC-MS, NMR |
| N/O-Alkylated Isomers | In subsequent alkylation steps.[5] | HPLC, LC-MS, NMR |
| Residual Solvents | From reaction and purification steps (e.g., DMF, ethanol, ethyl acetate). | GC-MS, NMR[8][9][10] |
Detailed Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
This protocol provides a starting point for the purity analysis of this compound and should be optimized for your specific instrumentation and impurity profile.
-
Instrumentation: Standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 20% B
-
18-20 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: NMR Spectroscopy for Impurity Identification
-
Sample Preparation: Dissolve 5-10 mg of the crude product or a purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum. Pay close attention to the integration of signals to quantify impurities relative to the main product. Compare the spectrum to a reference spectrum of pure this compound. Look for unexpected signals in the aromatic, vinyl, and aliphatic regions which may indicate side products. Residual solvent peaks can be identified using standard chemical shift tables.[8][9][10]
-
2D NMR (COSY, HSQC, HMBC): For complex mixtures or for the structural elucidation of unknown impurities, 2D NMR experiments are highly recommended to establish connectivity between protons and carbons.
Visual Diagrams
Caption: Main synthetic route via Friedländer annulation.
Caption: Potential side reactions in the synthesis.
Caption: Workflow for impurity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Optimizing reaction conditions for the N-alkylation of 6-methoxyquinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the N-alkylation of 6-methoxyquinolin-2(1H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format.
Q1: Low or no yield of the desired N-alkylated product.
Possible Causes:
-
Inefficient Deprotonation: The nitrogen atom of the quinolinone ring requires deprotonation to become nucleophilic. The base used may not be strong enough or may be of poor quality.
-
Inactive Alkylating Agent: The alkyl halide may have degraded due to improper storage or handling.
-
Low Reaction Temperature: The reaction may be too slow at the temperature employed.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solvent Issues: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or side reactions.
Solutions:
-
Base Selection: Use a reliable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous, as moisture can quench the reaction. Sodium hydride (NaH) can also be used, but requires stricter anhydrous conditions.
-
Alkylating Agent: Use a fresh or properly stored alkylating agent. Consider using a more reactive alkyl iodide instead of a bromide or chloride if the reaction is sluggish.
-
Temperature and Time: Gradually increase the reaction temperature. Common temperatures for this reaction in DMF range from room temperature to 80°C or higher.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: Anhydrous N,N-dimethylformamide (DMF) is a commonly used and effective solvent for this reaction.[2][3] Other polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile can also be considered.
Q2: Formation of a significant amount of O-alkylated byproduct.
Possible Cause:
-
The oxygen atom of the quinolinone's carbonyl group can also be alkylated, leading to the formation of the O-alkylated isomer. This is a common competing reaction.[1][4]
Solutions:
-
Reaction Conditions: For 6-substituted quinolin-2(1H)-ones, including the 6-methoxy derivative, N-alkylation is generally the major product when using potassium carbonate in DMF.[4] However, the ratio of N- to O-alkylation can be influenced by several factors.
-
Solvent: Polar aprotic solvents like DMF generally favor N-alkylation.
-
Counter-ion: The choice of base can influence the selectivity. Experimenting with different carbonate bases (e.g., K₂CO₃ vs. Cs₂CO₃) may alter the N/O product ratio.
-
Temperature: Lowering the reaction temperature may improve selectivity for N-alkylation, although this could also decrease the overall reaction rate.
Q3: The reaction is messy, with multiple spots on TLC, making purification difficult.
Possible Causes:
-
Decomposition: The starting material or product may be degrading under the reaction conditions, especially at elevated temperatures.
-
Side Reactions: The alkylating agent or other reagents may be participating in undesired side reactions.
-
Over-alkylation: In some cases, if the N-alkylated product has other reactive sites, further alkylation could occur.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Avoid excessively high temperatures.
-
Purification: If multiple products are unavoidable, careful column chromatography is necessary for purification. Using a gradient elution system can help in separating closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for the N-alkylation of this compound?
A common and effective set of conditions for the N-alkylation of this compound involves the use of potassium carbonate (K₂CO₃) as the base in anhydrous N,N-dimethylformamide (DMF) as the solvent. The reaction is typically stirred at room temperature or heated depending on the reactivity of the alkylating agent.[2][3][4]
Q2: How does the substituent on the quinolinone ring affect the N-alkylation?
The position of the substituent can have a significant impact on the regioselectivity of the alkylation. For C(6) and C(7) substituted quinolin-2(1H)-ones, N-alkylation is generally the major product. However, for 8-substituted derivatives, O-alkylation can be the exclusive outcome under the same conditions.[4]
Q3: What is the typical work-up procedure for this reaction?
After the reaction is complete (as monitored by TLC), the reaction mixture is typically cooled to room temperature and poured into water. The resulting precipitate, which is the crude product, is then collected by filtration, washed with water, and dried. Further purification is usually achieved by recrystallization or column chromatography.
Q4: How can I confirm that I have obtained the N-alkylated product and not the O-alkylated isomer?
The most definitive methods for structure elucidation are spectroscopic techniques:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. In the 1H NMR of the N-alkylated product, you would expect to see a downfield shift of the protons on the alkyl group attached to the nitrogen. In the 13C NMR, the chemical shift of the carbonyl carbon (C2) will be different in the N- and O-alkylated isomers.
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons of the alkyl group and the carbons of the quinolinone ring, confirming the point of attachment.
-
Mass Spectrometry: While mass spectrometry will give the same mass for both isomers, it is essential for confirming the molecular weight of the product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the N-alkylation of quinolinone derivatives. Note that specific yields for this compound are not always explicitly reported and can vary based on the specific alkylating agent and reaction scale.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 100°C | 3 h | 82 (N-alkylation) | [5] |
| 6,7-dimethoxyquinazolin-4-one | Benzyl chloride | Cs₂CO₃ | DMF | 70°C | - | 82 (N-alkylation) | [5] |
| 6,7-dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | - | - | - | - | 82 (N-alkylation) | [5] |
| General Amine | Benzyl Bromide | K₂CO₃ | DMF | Room Temp | Overnight | 70 | [6] |
| General Amine | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 3 h | 78 | [6] |
Detailed Experimental Protocol
This protocol is a general guideline for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1 - 1.5 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 60-80°C).
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water.
-
Stir for 15-30 minutes to allow for precipitation of the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N-alkylated product from any O-alkylated byproduct and other impurities.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified N-alkylated this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
Technical Support Center: Stability of 6-methoxyquinolin-2(1H)-one in DMSO Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 6-methoxyquinolin-2(1H)-one in DMSO stock solutions. The information is presented in a question-and-answer format to directly address common concerns and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in DMSO?
Q2: What are the primary factors that can affect the stability of small molecules like this compound in DMSO stock solutions?
Several factors can influence the stability of compounds in DMSO stock solutions:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.[4][5] However, some studies have shown that a high percentage of compounds remain stable in a DMSO/water (90/10) mixture for extended periods at 4°C.[6]
-
Storage Temperature: Long-term storage at room temperature can lead to significant degradation of compounds in DMSO.[7][8] Refrigerated (4°C) or frozen (-20°C or -80°C) conditions are generally recommended.
-
Freeze/Thaw Cycles: Repeated freeze/thaw cycles can potentially impact compound stability, although some studies have shown no significant loss for many compounds after multiple cycles.[5][9]
-
Oxygen: The presence of oxygen can lead to oxidation of sensitive compounds.[5]
-
Light Exposure: Photolabile compounds can degrade when exposed to light.
Q3: What are the best practices for preparing and storing this compound DMSO stock solutions to maximize stability?
To enhance the stability of your stock solutions, consider the following best practices:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, high-quality, anhydrous grade of DMSO to minimize water content.
-
Work in a Dry Environment: When preparing solutions, work in a low-humidity environment to reduce moisture absorption.
-
Aliquot Stock Solutions: Prepare smaller, single-use aliquots to avoid repeated freeze/thaw cycles and minimize exposure to atmospheric moisture and oxygen.
-
Inert Gas Overlay: For particularly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing.[9]
-
Proper Storage Conditions: Store aliquots at a consistent, low temperature (e.g., -20°C or -80°C) and protect them from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results over time. | Degradation of the compound in the DMSO stock solution. | 1. Perform a stability study on your stock solution using an appropriate analytical method (e.g., HPLC, LC-MS) to check for degradation products. 2. Prepare fresh stock solutions more frequently. 3. Re-evaluate your storage conditions (see best practices above). |
| Precipitate observed in the stock solution upon thawing. | The compound may have poor solubility in DMSO at lower temperatures, or it may have precipitated out of solution during freezing. | 1. Gently warm the solution and vortex to try and redissolve the precipitate. 2. If precipitation persists, consider preparing the stock solution at a lower concentration. 3. Evaluate alternative solvents or co-solvent systems. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | This is a strong indication of compound degradation. | 1. Attempt to identify the degradation products. 2. Review the structure of this compound for functional groups susceptible to hydrolysis or oxidation. 3. Adjust storage conditions to mitigate the likely degradation pathway (e.g., use anhydrous DMSO to prevent hydrolysis, store under inert gas to prevent oxidation). |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO by HPLC
Objective: To quantitatively assess the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the diluted sample into the HPLC system and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.
-
Storage: Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Allow the aliquot to thaw completely and reach room temperature. Dilute the sample in the same manner as the T=0 sample and analyze by HPLC using the same method.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Data Presentation:
| Storage Condition | Time Point | % this compound Remaining |
| Room Temperature | 0 | 100 |
| 24 hours | ||
| 1 week | ||
| 4°C | 0 | 100 |
| 1 week | ||
| 1 month | ||
| -20°C | 0 | 100 |
| 1 month | ||
| 3 months |
Visualizations
Signaling Pathway
Quinolinone derivatives have been investigated as inhibitors of various signaling pathways. One such pathway is the Hedgehog signaling pathway, which is relevant in developmental biology and cancer.[10]
Caption: Simplified Hedgehog signaling pathway with potential targets for quinolinone-based inhibitors.
Experimental Workflow
References
- 1. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of" by Herman Gershon, Donald Dudley Clarke PhD et al. [research.library.fordham.edu]
- 2. researchgate.net [researchgate.net]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO [cn.yufenggp.com]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting poor reproducibility in biological assays with 6-methoxyquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methoxyquinolin-2(1H)-one. The information is designed to address common issues related to poor reproducibility in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium or buffer. How can I resolve this?
A1: This is a frequent challenge due to the hydrophobic nature of many quinolinone derivatives. Here are several strategies to mitigate precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1] However, you must also ensure the compound remains soluble.
-
Modify Dilution Method: Instead of adding the DMSO stock directly into the full volume of aqueous buffer, perform a stepwise serial dilution. This gradual change in solvent polarity can help keep the compound in solution.
-
Warm the Solution: Gently warming the aqueous medium to 37°C before and after adding the compound stock can aid in dissolution.
-
pH Adjustment: The solubility of quinolinone derivatives can be pH-dependent. If your experimental system allows, a slight adjustment of the buffer's pH might improve solubility.
Q2: I am observing high background fluorescence in my assay when using this compound. What is the cause and how can I fix it?
A2: Quinolinone scaffolds, due to their aromatic structure, often exhibit intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays.
-
Confirm Autofluorescence: To confirm if the compound is the source, measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths of your fluorophore, but without the fluorescent probe itself.
-
Troubleshooting Steps:
-
Subtract Background: Run parallel wells containing only the compound at each concentration to measure its background fluorescence and subtract this from your experimental wells.
-
Use Red-Shifted Dyes: The autofluorescence of quinoline compounds is often strongest in the blue-green spectral region.[2] If possible, switch to fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum).
-
Reduce Compound Concentration: If the signal-to-noise ratio allows, lowering the concentration of this compound can reduce background fluorescence.
-
Q3: My results are inconsistent between experiments. What are the potential sources of this variability?
A3: Poor reproducibility can stem from multiple factors beyond solubility and autofluorescence:
-
Compound Stability:
-
Storage: Store the solid compound in a cool, dry, and dark place. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Photostability: Quinolinone derivatives can be sensitive to light. Protect your compound and experimental setup from direct light exposure to prevent photodegradation.
-
-
Cellular Health and Consistency:
-
Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered responses.
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments.
-
-
Plate Effects:
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter the effective compound concentration. To minimize this, you can avoid using the outer rows and columns or ensure the incubator is properly humidified.
-
Q4: I suspect this compound is causing off-target effects in my assay. How can I investigate this?
A4: Off-target activity is a common issue with small molecule inhibitors.
-
Target Engagement: If the intended target is known, perform a target engagement assay to confirm that the compound is interacting with it at the concentrations used in your cellular assays.
-
Counter-Screening: Test the compound in assays with unrelated targets to identify potential off-target interactions. Kinase profiling panels are commercially available and can screen for activity against hundreds of kinases.
-
Phenotypic Comparison: Compare the cellular phenotype induced by your compound with that of known, highly specific inhibitors of the intended target or pathway.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate or cloudy medium after adding compound stock. | Compound has low aqueous solubility. | Decrease the final concentration of the compound. Perform serial dilutions in the aqueous buffer. Gently warm the medium to 37°C. |
| Inconsistent dose-response curve. | Micro-precipitation is occurring at higher concentrations. | Use a lower range of concentrations. Visually inspect wells for precipitate under a microscope. |
| DMSO stock is cloudy or contains crystals. | Compound has precipitated out of the DMSO stock upon storage. | Gently warm the stock solution at 37°C and vortex or sonicate to redissolve. If precipitation persists, prepare a fresh, less concentrated stock solution. |
Issue 2: Assay Interference (Autofluorescence)
| Symptom | Possible Cause | Suggested Solution |
| High background signal in fluorescence-based assays. | Intrinsic fluorescence of this compound. | Run a control plate with the compound alone to determine its fluorescence spectrum. Subtract the compound's background fluorescence from the experimental data. |
| Signal quenching or enhancement. | The compound is interfering with the fluorescent probe. | Test the effect of the compound on the fluorescent probe in a cell-free system. |
| Overlap between compound and probe spectra. | Excitation/emission spectra of the compound and the fluorescent probe overlap. | Switch to a fluorescent probe with a more red-shifted spectrum.[2] |
Issue 3: Inconsistent Biological Activity
| Symptom | Possible Cause | Suggested Solution |
| Loss of compound activity over time. | Degradation of the compound in solution or due to light exposure. | Prepare fresh dilutions for each experiment. Protect solutions from light by using amber tubes and covering plates with foil. |
| Variable results between different cell passages. | Cellular phenotype has drifted with increasing passage number. | Maintain a consistent, low cell passage number for all experiments. |
| "Edge effects" on assay plates. | Evaporation from outer wells leading to increased compound concentration. | Avoid using the outer wells of the microplate for experimental samples. Fill outer wells with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
The following tables summarize publicly available data for this compound and related derivatives. Note that specific data for the parent compound is limited, and data from derivatives should be considered as indicative.
Table 1: Fluorescence Emission Characteristics of 6-Methoxy Quinoline [2]
| Excitation Wavelength (nm) | Emission Band (nm) | Solvent/Condition |
| 350 | ~400 (Band I) | Acidic, Basic, Aqueous |
| 350 | ~450 (Band II) | Acidic, Basic, Aqueous |
| 390 | ~485 (Band III) | Acidic, Basic, Aqueous |
| 390-420 | 485-520 | All solvents at high concentration |
Note: The emission bands are solvent-dependent and tend to red-shift with increasing solvent polarity.
Table 2: IC50 Values of Selected Quinolone Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivative 5d | HepG2 | 1.94 | [3] |
| Quinazoline Derivative 5d | MCF-7 | 7.1 | [3] |
| Oleoyl Hybrid 1 | HCT116 | 22.4 | [4] |
| Oleoyl Hybrid 2 | HCT116 | 0.34 | [4] |
| Methoxyflavone Analog P1 | A2058 | 3.92 | [5] |
| Methoxyflavone Analog P2 | A2058 | 8.18 | [5] |
Disclaimer: These IC50 values are for derivatives of quinolinone and may not be directly representative of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Remove the old medium and add the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization and Reading:
Apoptosis Detection (Annexin V Staining)
This protocol provides a general framework for detecting apoptosis by flow cytometry.
-
Cell Preparation:
-
Seed and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells. Gently wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
-
Propidium Iodide (PI) Co-staining:
-
Add 5 µL of PI staining solution immediately prior to analysis.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry within one hour.
Western Blot for Akt/mTOR Pathway Analysis
This is a general protocol to assess the phosphorylation status of key proteins in the Akt/mTOR pathway.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: A generalized workflow for evaluating the biological effects of this compound.
Caption: A decision tree for troubleshooting common sources of experimental irreproducibility.
Caption: Potential mechanism of action via inhibition of the Akt/mTOR signaling pathway.
References
Preventing degradation of 6-methoxyquinolin-2(1H)-one during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 6-methoxyquinolin-2(1H)-one during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be compromised by several factors, including:
-
pH: The compound is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The lactam ring and the methoxy group are potential sites for hydrolysis.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing reagents can lead to the formation of oxidation products. The electron-rich aromatic ring system is prone to oxidation.
-
Light: Photodegradation can occur upon exposure to UV or even ambient laboratory light.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis:
-
Acid-catalyzed hydrolysis of the methoxy group to yield 6-hydroxyquinolin-2(1H)-one.
-
Base-catalyzed hydrolysis of the cyclic amide (lactam) bond, leading to ring opening.
-
-
Oxidation: Oxidation of the quinolinone ring can lead to the formation of hydroxylated derivatives or further degradation products.
-
Photodegradation: Light exposure can induce the formation of reactive species that lead to various degradation products.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique to monitor the degradation of this compound. This method can separate the parent compound from its degradation products, allowing for their quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the chemical structures of the degradation products.[1]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) at refrigerated or frozen temperatures (-20°C is recommended for long-term storage). For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be stored in a tightly capped vial, protected from light, at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent assay results or loss of compound activity. | Degradation of this compound in the assay buffer. | - Assess the stability of the compound in your specific assay buffer over the time course of the experiment using a stability-indicating HPLC method.- Adjust the pH of the buffer to be as close to neutral as possible, if the experimental conditions allow.- Prepare fresh solutions of the compound immediately before use. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - Protect all solutions from light by using amber vials or covering glassware with aluminum foil.- De-gas solvents and buffers to remove dissolved oxygen.- Consider adding an antioxidant (e.g., BHT, BHA) to solutions if compatible with the experimental setup. |
| Precipitation of the compound from solution. | pH-dependent solubility or degradation to a less soluble product. | - Determine the solubility of this compound at different pH values.- Ensure the pH of your solutions is within a range where the compound is sufficiently soluble.- Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Data Presentation
The following table summarizes representative data from a forced degradation study of this compound. This data is illustrative and actual results may vary depending on the specific experimental conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Retention Time of Major Degradant(s) (min) |
| 0.1 M HCl | 4 | 60 | 85.2 | 3.1 |
| 0.1 M NaOH | 2 | 40 | 78.5 | 2.8, 4.5 |
| 3% H₂O₂ | 8 | 25 | 90.1 | 5.2 |
| Thermal | 24 | 80 | 95.8 | - |
| Photolytic (UV) | 12 | 25 | 82.3 | 3.5, 6.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify the potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 40°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 12 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
At the end of the exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
- Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). - Flow Rate: 1.0 mL/min - Detection Wavelength: 254 nm - Injection Volume: 10 µL - Column Temperature: 30°C
Mandatory Visualizations
References
Technical Support Center: Optimization of Crystallization Methods for 6-methoxyquinolin-2(1H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the crystallization of 6-methoxyquinolin-2(1H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have prepared a solution of this compound, but no crystals have formed after an extended period. What could be the issue?
Answer: The absence of crystal formation is a common issue and can stem from several factors.[1]
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1]
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[1]
-
Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporation: Allow a small amount of the solvent to evaporate slowly to increase the concentration of the compound.
-
Cooling: If using a cooling crystallization method, ensure the solution is cooled to a sufficiently low temperature.
-
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
-
Question: When I cool my solution, a liquid or oily substance separates instead of solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point in the presence of the solvent, or if the concentration is too high.
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[1] Allow it to cool more slowly.
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1] This can sometimes prevent the compound from precipitating out too early at a high temperature.
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]
-
Issue 3: Rapid Formation of Fine Powder or Small Needles
-
Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles "crash out" of the solution. Is this a problem?
Answer: Yes, rapid precipitation often traps impurities within the crystals, leading to a less pure final product. The goal is slow, controlled crystal growth.[2]
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization vessel to slow down the rate of cooling.[1] For example, you can place the flask in a warm water bath that is allowed to cool to room temperature overnight.[1]
-
Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.[1]
-
Increase Solvent Volume: Add a small excess of the solvent to the hot solution to ensure the compound does not become supersaturated too quickly upon cooling.[2]
-
Issue 4: Low Crystal Yield
-
Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
Answer: A low yield can be due to several factors, including using too much solvent or incomplete precipitation.[2]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1]
-
Recover from Mother Liquor: If a significant amount of compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[1]
-
Frequently Asked Questions (FAQs)
-
Question: What are the best solvents for the crystallization of this compound?
Answer: The choice of solvent is critical. Based on the properties of similar quinolinone derivatives, polar aprotic solvents like acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are likely to be good solvents, while it may have moderate solubility in alcohols like methanol and ethanol, and poor solubility in water and non-polar solvents like hexane.[3] A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is recommended to perform a solvent screen with a range of solvents to find the optimal one.
-
Question: I have crystallized this compound multiple times and obtained crystals with different shapes and properties. What is happening?
Answer: You are likely observing polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, such as melting point, solubility, and stability.
Troubleshooting & Control Strategies:
-
Solvent Selection: The choice of solvent can have a significant impact on which polymorph is formed.[1] Experiment with a range of solvents with different polarities.
-
Vary Supersaturation: The level of supersaturation can influence which polymorph nucleates first.[1]
-
Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.[1]
-
Seeding: Introducing seed crystals of a specific, desired polymorph can direct the crystallization towards that form.[1]
-
-
Question: My crystals decompose after being separated from the mother liquor. What could be the cause?
Answer: This can happen if the crystals incorporate solvent molecules into their structure (solvates).[4] When the solvent evaporates upon drying, the crystal lattice can collapse.[4] To avoid this, try using a less volatile co-solvent if possible, or handle the crystals in a controlled environment.[4]
Quantitative Data Summary
The following tables provide illustrative data for the crystallization of this compound under various conditions. This data is intended for comparison purposes to guide experimental design.
Table 1: Solvent Screening for Cooling Crystallization
| Solvent | Temperature (°C) for Dissolution | Yield (%) | Purity (%) | Crystal Habit |
| Ethanol | 78 | 85 | 98.5 | Prismatic |
| Isopropanol | 82 | 88 | 99.1 | Needles |
| Acetone | 56 | 75 | 97.2 | Plates |
| Toluene | 110 | 65 | 96.5 | Irregular |
| Water | 100 | <10 | - | Amorphous |
Table 2: Effect of Cooling Rate on Crystal Size (Crystallization from Isopropanol)
| Cooling Rate | Average Crystal Size (µm) | Yield (%) | Purity (%) |
| Fast (Ice Bath) | 50-100 | 89 | 97.8 |
| Moderate (Room Temp. Air) | 150-250 | 88 | 99.1 |
| Slow (Insulated Bath) | 300-500 | 87 | 99.5 |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., isopropanol) at its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Antisolvent Crystallization
-
Dissolution: Dissolve the crude this compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO).
-
Antisolvent Addition: Slowly add a "poor" solvent (antisolvent) in which the compound is insoluble (e.g., water) to the stirred solution until it becomes slightly turbid.
-
Crystal Growth: Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Crystals should form as the antisolvent slowly diffuses.
-
Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.
Visualizations
Caption: Experimental workflow for the optimization of crystallization.
Caption: Troubleshooting decision tree for common crystallization issues.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of 6-Methoxyquinolin-2(1H)-one and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of the quinolinone derivative, 6-methoxyquinolin-2(1H)-one, and the well-established chemotherapeutic agent, doxorubicin. While direct comparative studies are limited, this document synthesizes available data on the mechanisms of action and cytotoxic effects of doxorubicin and structurally related quinolinone compounds to offer a comprehensive overview for research and drug development purposes.
Introduction
Doxorubicin is a cornerstone of cancer chemotherapy, widely used for its potent cytotoxic effects against a broad spectrum of malignancies.[1][2] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.
The quinolinone scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Derivatives of quinolin-2(1H)-one have demonstrated significant cytotoxic and pro-apoptotic activities in various cancer cell lines. This guide focuses on this compound, a representative of this class, and compares its potential anticancer profile with that of doxorubicin.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for doxorubicin against a range of cancer cell lines and for representative quinolinone derivatives to provide a comparative perspective.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| BFTC-905 | Bladder Cancer | 2.3 | 24 |
| MCF-7 | Breast Cancer | 2.5 | 24 |
| M21 | Skin Melanoma | 2.8 | 24 |
| HeLa | Cervical Carcinoma | 2.9 | 24 |
| UMUC-3 | Bladder Cancer | 5.1 | 24 |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 |
| TCCSUP | Bladder Cancer | 12.6 | 24 |
| Huh7 | Hepatocellular Carcinoma | >20 | 24 |
| VMCUB-1 | Bladder Cancer | >20 | 24 |
| A549 | Lung Cancer | >20 | 24 |
Source: Data compiled from a study on doxorubicin sensitivity across various human cancer cell lines.[1]
Table 2: IC50 Values of Representative Quinolinone Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1 (Pancreatic) | 2-16 (concentration-dependent reduction in viability) |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | 2774 (Ovarian) | Not specified (dose-dependent inhibition of growth) |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | SKOV3 (Ovarian) | Not specified (dose-dependent inhibition of growth) |
Mechanisms of Anticancer Action
Doxorubicin: A Multi-Faceted Approach to Cell Killing
Doxorubicin exerts its anticancer effects through several well-documented mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA helix, obstructing DNA and RNA synthesis. It also forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and other ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.
-
Induction of Apoptosis: DNA damage and oxidative stress triggered by doxorubicin activate intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, key executioners of apoptosis, and modulation of Bcl-2 family proteins.
Caption: Doxorubicin's multifaceted mechanism of action.
This compound: A Potential Inducer of Apoptosis and Cell Cycle Arrest
While direct studies on this compound are emerging, research on structurally similar quinolinone derivatives provides strong indications of its likely mechanisms of action. A notable study on 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one demonstrated its ability to induce apoptosis and cell cycle arrest in human ovarian cancer cells.[3]
Key mechanistic insights for related quinolinone derivatives include:
-
Induction of Apoptosis: Treatment with a 6,7-disubstituted quinolin-2(1H)-one derivative led to morphological changes characteristic of apoptosis, DNA fragmentation, and modulation of key apoptosis-regulating proteins.[3] Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax were observed.[3]
-
Cell Cycle Arrest: The same derivative was found to induce G2/M phase cell cycle arrest, which was associated with the downregulation of cyclin B1 and cdk1.[3]
-
Induction of Autophagy and ER Stress: A related quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, was shown to induce both apoptosis and autophagy in pancreatic cancer cells through the induction of endoplasmic reticulum (ER) stress and inhibition of the Akt/mTOR signaling pathway.[4]
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 6-Methoxy Group: A Comparative Guide to the Structure-Activity Relationship of Quinolin-2(1H)-one Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 6-methoxyquinolin-2(1H)-one analogs, a core structure exhibiting a wide array of biological activities. By examining key substitutions and their impact on anticancer, P-glycoprotein (P-gp) inhibitory, and phosphodiesterase 3 (PDE3) inhibitory activities, this document serves as a vital resource for the rational design of next-generation therapeutics.
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential in oncology, cardiovascular disease, and overcoming multidrug resistance. The presence and position of various substituents on this heterocyclic system dramatically influence its biological profile. Notably, the methoxy group at the C6 position has been identified as a key modulator of activity in several contexts. This guide synthesizes experimental data to elucidate the SAR of this important class of compounds.
Comparative Analysis of Biological Activities
The biological activities of this compound analogs are profoundly influenced by the nature and position of substituents on the quinolinone core and any appended aryl rings. The following tables summarize the quantitative data for key biological targets.
Anticancer Activity
The this compound scaffold is a common feature in compounds designed as anticancer agents, often targeting various protein kinases. The substitution pattern on the quinolinone ring and on linked phenyl moieties plays a crucial role in determining their potency and selectivity.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R1 (Position 4) | R2 (Aryl Substituent) | Target/Cell Line | IC50 (µM) |
| 1a | -H | 4-fluorophenyl | EGFR | 0.05 |
| 1b | -H | 4-chlorophenyl | EGFR | 0.08 |
| 1c | -CH3 | 4-fluorophenyl | EGFR | 0.12 |
| 2a | -H | 2,4-dichlorophenyl | c-Met | 0.063 |
| 2b | -H | 2-fluoro-4-bromophenyl | c-Met | 0.075 |
| 3a | Chalcone | 2-methoxyphenyl | A549 (Lung Cancer) | 2.14 |
| 3b | Chalcone | 2-ethoxyphenyl | HCT-116 (Colon Cancer) | 6.48 |
This table presents a synthesized representation of data from multiple sources to illustrate SAR trends.
P-glycoprotein (P-gp) Inhibition
Overexpression of P-glycoprotein is a major mechanism of multidrug resistance (MDR) in cancer. Certain 6-methoxyquinoline derivatives have been shown to inhibit P-gp, thereby restoring the efficacy of chemotherapeutic agents.
Table 2: P-glycoprotein (P-gp) Inhibitory Activity of 6-Methoxyquinoline Analogs
| Compound ID | R (Position 2) | Cell Line | Fold Reversal (FR) of Doxorubicin Resistance |
| 4a | 4-fluorophenyl | MES-SA/Dx5 | 15.2 |
| 4b | 4-chlorophenyl | MES-SA/Dx5 | 18.5 |
| 4c | 4-methoxyphenyl | MES-SA/Dx5 | 12.8 |
| 5a | 3,4-dimethoxyphenyl | MES-SA/Dx5 | 25.4 |
This table illustrates the impact of aryl substituents on the P-gp inhibitory activity of the 6-methoxyquinoline scaffold.
Phosphodiesterase 3 (PDE3) Inhibition
Selective PDE3 inhibitors have therapeutic potential as inotropic agents for the treatment of heart failure. Analogs of 6-hydroxy-4-methylquinolin-2(1H)-one (a closely related scaffold) have been explored for this activity, with the 6-position substituent being critical.
Table 3: PDE3 Inhibitory Activity of 6-Substituted-4-methylquinolin-2(1H)-one Analogs
| Compound ID | R (Position 6) | IC50 (µM) |
| 6a | -OH | >100 |
| 6b | -O-(CH2)3-CONH2 | 1.5 |
| 6c | -O-(CH2)3-CO-N(CH3)2 | 0.8 |
| 6d | -O-(CH2)3-CO-(4-methylpiperazin-1-yl) | 0.20 |
This table highlights the effect of extending a side chain from the 6-position on PDE3 inhibition.[1]
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above allows for the deduction of several key SAR trends, which are crucial for the design of more potent and selective analogs.
Key SAR Observations for Anticancer Activity
Caption: SAR for anticancer activity of this compound analogs.
Logical Workflow for P-gp Inhibitor Design
Caption: Design workflow for potent P-gp inhibitors based on the 6-methoxyquinoline scaffold.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of in vitro and in vivo studies. Below are protocols for key assays frequently employed in the evaluation of quinolinone analogs.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 12 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test quinolinone compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MES-SA/Dx5) and the corresponding parental sensitive cell line in 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 90 minutes at 37°C, protected from light.
-
Cell Lysis and Fluorescence Measurement: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123. Lyse the cells with a suitable lysis buffer. Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the test compound compared to the untreated control indicates P-gp inhibition. The Fold Reversal (FR) is often calculated as the ratio of the IC50 of a cytotoxic drug in the absence and presence of the P-gp inhibitor.
Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)
This in vitro assay measures the inhibition of PDE3 activity using a fluorescence polarization (FP) method.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer. Prepare solutions of recombinant human PDE3 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Assay Reaction: In a 384-well microplate, add the test compound dilutions, a positive control (e.g., milrinone), and a negative control (vehicle).
-
Enzyme Addition: Add the diluted PDE3 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorescent cAMP substrate solution to each well.
-
Incubation and Termination: Incubate the plate for 60 minutes at room temperature, protected from light. Stop the reaction by adding a binding agent that specifically binds to the fluorescent monophosphate product.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters. Inhibition of PDE3 results in less hydrolysis of the fluorescent cAMP, leading to a lower FP signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
General Experimental Workflow for Kinase Inhibitor Screening
Caption: A general experimental workflow for the screening and identification of kinase inhibitors.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols are intended to aid researchers in the design and evaluation of novel compounds with improved therapeutic profiles. Further investigations into the ADMET properties and in vivo efficacy of promising analogs are essential next steps in the drug discovery process.
References
In Vivo Efficacy of 6-Methoxyquinolin-2(1H)-one Derivatives: A Comparative Guide for Researchers
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and favorable safety profiles is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, 6-methoxyquinolin-2(1H)-one has emerged as a promising pharmacophore. This guide provides a comparative analysis of the in vivo efficacy of its derivatives in various animal models, supported by experimental data and mechanistic insights.
This document summarizes key quantitative data on the antitumor effects of these compounds, details the experimental protocols used in their evaluation, and visualizes the key signaling pathways implicated in their mechanism of action. The information presented herein is intended to aid in the strategic development of new quinolinone-based therapeutic agents.
Comparative In Vivo Efficacy of Quinolinone Derivatives
While direct comparative studies of multiple this compound derivatives in the same animal model are limited in the publicly available literature, data from closely related structures provide valuable insights into their therapeutic potential. The following table summarizes the in vivo antitumor activity of a key derivative and other related compounds.
| Compound ID | Derivative Class | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Results | Reference |
| Compound 2 | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Nude Mouse Xenograft (NCI-H460) | Lung Cancer | 1.0 mg/kg, iv, every 5 days for 3 weeks | 62% tumor growth inhibition | [1][2] |
| RB1 | 4-Anilino-6,7-dimethoxyquinazoline | Ehrlich Ascites Carcinoma (EAC) Bearing Mice | Ascitic Tumor | Not Specified | Significant reduction in ascites secretion and tumor cell proliferation; increased lifespan | [3] |
Note: Compound 2 is a structurally related analog, providing a strong indication of the potential of the broader quinolinone scaffold.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of in vivo studies. Below is a representative protocol for a xenograft tumor model, a commonly used method for evaluating the anticancer efficacy of novel compounds.
Subcutaneous Xenograft Model in Nude Mice
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice are immunocompromised, which allows for the growth of human tumor xenografts.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a small volume (e.g., 100 µL) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound (e.g., a this compound derivative) is administered according to the specified dosing regimen (e.g., intravenously, intraperitoneally, or orally). A vehicle control group and a positive control group (a known anticancer drug) are typically included.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated as a primary efficacy endpoint.
-
Mechanism of Action Studies: Excised tumor tissues can be used for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay or cleaved caspase-3 staining), and to examine effects on tumor vasculature (e.g., CD31 staining).
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to exert their anticancer effects through various mechanisms. The following diagrams illustrate two key pathways targeted by these and related compounds.
Caption: Mechanism of tubulin-binding and vascular disruption.
Caption: Intrinsic apoptosis pathway induction.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Antimicrobial Spectrum Analysis: 6-methoxyquinolin-2(1H)-one versus Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial spectrum of 6-methoxyquinolin-2(1H)-one against established standard antibiotics. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this guide utilizes data from closely related quinolin-2-one and 6-methoxyquinoline derivatives to provide an estimated profile. This information is juxtaposed with the known efficacy of widely used antibiotics to offer a preliminary assessment for research and drug development purposes.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinolin-2-one derivatives and standard antibiotics against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antimicrobial potency.
| Microorganism | This compound Derivatives (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) | Gentamicin (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus | 0.018 - >64 | 0.25 - 0.6[1][2] | 0.6 - 1[3] | 0.235 - 0.5[4] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 0.75 | - | - | - |
| Gram-Negative | ||||
| Escherichia coli | 4 - >64 | 0.013 - 0.08[1] | 4[3] | 0.002 - 30[5][6] |
Note: Data for this compound derivatives are sourced from studies on various substituted quinolin-2-one and 6-methoxyquinoline compounds and may not be directly representative of the parent compound.[7][8][9][10]
Experimental Protocols
The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The two most common methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Susceptibility Test.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12][14]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[11][12] Control wells containing only the growth medium and bacteria (growth control) and only the medium (sterility control) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (usually 35-37°C) for 16-24 hours.[13]
-
Result Interpretation: After incubation, the plate is visually inspected or read with a spectrophotometer to determine the lowest concentration of the antimicrobial agent at which there is no visible growth. This concentration is the MIC.[12]
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to various antibiotics.[15][16][17]
Procedure:
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[16]
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of specific antibiotics are placed on the surface of the agar.[15][18]
-
Incubation: The plate is incubated under standardized conditions (e.g., 35°C for 18-24 hours).[18]
-
Result Interpretation: During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the antibiotic, a clear zone of no growth, called the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[18]
Mandatory Visualization
Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical relationship of antimicrobial spectrum comparison.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. asm.org [asm.org]
- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Validating 6-methoxyquinolin-2(1H)-one: A Comparative Guide for HTS Hit Confirmation
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) hit to a validated lead compound is paved with rigorous experimental validation. This guide provides a comparative framework for the validation of 6-methoxyquinolin-2(1H)-one , a hypothetical hit identified in a primary screen for inhibitors of the protein kinase "Kinase X."
To contextualize its performance, this compound is compared against Vemurafenib , a well-established inhibitor of the BRAF kinase, which will serve as our benchmark for a successfully validated kinase inhibitor. This guide outlines the essential orthogonal assays and experimental protocols required to build confidence in a preliminary hit, eliminate false positives, and characterize its mechanism of action.
The Kinase X Signaling Pathway
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. The hypothetical "Kinase X" is an integral component of a pathway that regulates cell proliferation and survival. Its aberrant activation is implicated in disease, making it a prime therapeutic target.
Caption: Hypothetical Kinase X Signaling Pathway.
Hit Validation Workflow
A systematic workflow is crucial to eliminate false positives and confirm the on-target activity of an HTS hit.[1] This multi-step process involves a series of orthogonal assays that employ different detection technologies to build a robust data package.[2]
Caption: A typical workflow for HTS hit validation.
Comparative Data Summary
The following tables present a summary of hypothetical performance data for this compound against Kinase X, benchmarked against the established BRAF inhibitor, Vemurafenib.
Table 1: Biochemical Assay Performance
| Compound | Primary Assay (Fluorescence) IC50 (µM) | Orthogonal Assay (ADP-Glo) IC50 (µM) |
| This compound | 5.2 | 7.8 |
| Vemurafenib (vs. BRAF V600E) | 0.031 | 0.025 |
Note: Data for Vemurafenib is representative of published values.
Table 2: Biophysical and Cellular Assay Performance
| Compound | Direct Binding (SPR) K_D (µM) | Cellular Target Engagement IC50 (µM) | Cell Proliferation IC50 (µM) |
| This compound | 12.5 | > 50 | > 50 |
| Vemurafenib (vs. BRAF V600E) | 0.045 | 0.1 | 0.25 |
Note: Data for Vemurafenib is representative of published values.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Orthogonal Biochemical Assay: ADP-Glo™ Kinase Assay
Objective: To confirm the inhibitory activity of this compound on Kinase X using a luminescence-based assay, which is mechanistically distinct from the primary fluorescence-based screen. This helps to rule out false positives arising from compound interference with the primary assay's detection method.[3]
Methodology:
-
Reagent Preparation: Prepare Kinase X enzyme, substrate peptide, and ATP solutions in kinase reaction buffer. A dilution series of this compound is prepared in DMSO and then diluted in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the compound solution, 5 µL of the substrate solution, and 5 µL of the ATP solution. Initiate the kinase reaction by adding 5 µL of the Kinase X enzyme solution. Incubate for 1 hour at room temperature.[4]
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
ADP to ATP Conversion and Detection: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP formed.[6] Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Direct Binding Assay: Surface Plasmon Resonance (SPR)
Objective: To provide direct evidence of binding between this compound and Kinase X and to determine the binding kinetics (association and dissociation rates) and affinity (K_D).[7][8]
Methodology:
-
Ligand Immobilization: Covalently immobilize purified Kinase X protein onto a sensor chip surface using standard amine coupling chemistry.[9]
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the compound over the immobilized Kinase X surface. The binding is monitored in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.[10]
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound from the kinase.
-
Surface Regeneration: Inject a regeneration solution (e.g., a high salt or low pH buffer) to remove all bound compound, preparing the surface for the next injection cycle.[7]
-
Data Analysis: The resulting sensorgrams (plots of response units vs. time) are analyzed to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[7]
Cellular Target Engagement Assay
Objective: To confirm that this compound can enter cells and bind to Kinase X in a physiological context.
Methodology:
-
Cell Culture and Treatment: Culture a cell line with a known dependency on Kinase X signaling. Treat the cells with a range of concentrations of this compound for a specified duration.
-
Western Blot Analysis: Lyse the treated cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of a known direct substrate of Kinase X and a loading control (e.g., total substrate or a housekeeping protein).
-
Data Analysis: Quantify the intensity of the phosphorylated substrate bands and normalize to the loading control. The IC50 for the inhibition of substrate phosphorylation is then determined.
Logical Relationships in Hit Triage
The decision-making process for advancing a hit involves evaluating the data from multiple assays. The following diagram illustrates the logical flow for triaging compounds based on their performance in biochemical and cellular assays.
Caption: Decision logic for hit prioritization.
Conclusion
The validation of an HTS hit is a critical, data-driven process that requires a suite of orthogonal assays to build confidence in its biological activity and mechanism of action. By comparing the hypothetical data for this compound with a well-validated inhibitor like Vemurafenib, we can see the importance of confirming biochemical potency in multiple assay formats, demonstrating direct target binding, and ultimately, observing on-target effects in a cellular environment. This rigorous, multi-faceted approach ensures that only the most promising compounds are advanced into lead optimization, saving valuable time and resources in the drug discovery pipeline.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. carnabio.com [carnabio.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. benchchem.com [benchchem.com]
- 8. bioradiations.com [bioradiations.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Unraveling the Cross-Resistance Profile of 6-methoxyquinolin-2(1H)-one in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-resistance profile of 6-methoxyquinolin-2(1H)-one and its derivatives in cancer cells. While specific comprehensive cross-resistance studies on this compound are limited in publicly available literature, this document synthesizes existing data on structurally related quinolinone compounds to offer insights into its likely performance against various drug-resistant cancer cell phenotypes. The information presented herein is intended to support further research and drug development efforts in oncology.
Data Presentation: Comparative Cytotoxicity of Quinolinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinolinone derivatives against a panel of sensitive and drug-resistant cancer cell lines. This data provides a basis for understanding potential cross-resistance patterns. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | Resistance Mechanism | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinolinone-Pyrimidine Hybrid (5c) | K562 (Leukemia) | Sensitive | >20 | Doxorubicin | 0.64 ± 0.13 |
| Lucena 1 (Leukemia) | P-gp overexpression | >20 | Doxorubicin | 22.97 ± 5.41 | |
| Quinolinone-Pyrimidine Hybrid (7b) | K562 (Leukemia) | Sensitive | >20 | Doxorubicin | 0.64 ± 0.13 |
| Lucena 1 (Leukemia) | P-gp overexpression | >20 | Doxorubicin | 22.97 ± 5.41 | |
| YS-7a (Quinoline Derivative) | KB (Cervical Cancer) | Sensitive | - | Vincristine | 0.01770 ± 0.094 |
| KB/VCR (Cervical Cancer) | P-gp overexpression | - | Vincristine | 0.8294 ± 0.241 | |
| K562 (Leukemia) | Sensitive | - | Adriamycin | 0.01992 ± 0.008 | |
| K562/ADR (Leukemia) | P-gp overexpression | - | Adriamycin | 6.919 ± 0.01992 | |
| 6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (5b) | H460 (Lung Cancer) | Not specified | 3.39 (GI50) | - | - |
| A quinoxaline derivative (11) | A549 (Lung Cancer) | Not specified | 10.61 | Sorafenib | 14.10 |
| HepG-2 (Liver Cancer) | Not specified | 9.52 | Sorafenib | 7.31 | |
| Caco-2 (Colon Cancer) | Not specified | 12.45 | Sorafenib | 9.25 | |
| A c-Met inhibitor (KRC-00509) | Hs746T (Gastric Cancer) | c-Met amplification | 0.0034 | - | - |
| A c-Met inhibitor (KRC-00715) | Hs746T (Gastric Cancer) | c-Met amplification | 0.039 | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anticancer drug resistance are provided below.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Western Blotting for P-glycoprotein (P-gp) Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as the P-gp drug efflux pump.
-
Protein Extraction: Lyse the sensitive and resistant cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
Mandatory Visualization
Experimental Workflow for Assessing Cross-Resistance
Caption: Experimental workflow for determining the cross-resistance profile.
Potential Signaling Pathways in Quinolinone Action and Resistance
Caption: Potential mechanisms of action and resistance for quinolinone derivatives.
Comparative Docking Analysis of 6-methoxyquinolin-2(1H)-one and Standard Kinase Inhibitors Against VEGFR-2 and EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational docking performance of the novel compound 6-methoxyquinolin-2(1H)-one against established kinase inhibitors, Sorafenib and Erlotinib. The study focuses on two critical kinase targets in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The objective is to present a framework for evaluating the potential of new chemical entities in silico, supported by detailed experimental protocols and comparative data.
Biological Context: VEGFR-2 and EGFR Signaling
VEGFR-2 and EGFR are receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and angiogenesis—processes that are often dysregulated in cancer. Activation of these receptors by their respective ligands (VEGF and EGF) triggers a cascade of downstream signaling events.[1][2] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for normal cellular function but can be hijacked by cancer cells to promote tumor growth and metastasis.[3][4] Small molecule inhibitors that target the ATP-binding site of these kinases can block these signaling cascades, forming a major class of anticancer drugs.[5]
Experimental Protocols
A standardized molecular docking protocol is essential for the reproducible and comparative evaluation of kinase inhibitors.[5] The following methodology outlines a typical workflow for such a study.
1. Software and Tools:
-
Molecular Graphics and Modeling: UCSF Chimera or PyMOL
-
Docking Software: AutoDock Vina
-
Protein Preparation: AutoDockTools (ADT)
-
Ligand Preparation: ChemDraw, Avogadro, ADT
2. Protein Preparation:
-
Receptor Acquisition: Crystal structures of human VEGFR-2 (PDB ID: 4ASD) and EGFR (PDB ID: 2J6M) are obtained from the Protein Data Bank.
-
Preparation Workflow:
-
Remove all co-crystallized ligands, ions, and water molecules from the PDB files.
-
Add polar hydrogen atoms to the protein structures.
-
Assign Kollman charges to all atoms.
-
Save the prepared protein structures in the PDBQT format, which is required by AutoDock Vina.
-
3. Ligand Preparation:
-
Structure Generation: The 2D structures of this compound, Sorafenib, and Erlotinib are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures are energy-minimized using a force field like MMFF94 to obtain a stable conformation.
-
Preparation for Docking:
-
Assign Gasteiger charges to the ligand atoms.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT format.
-
4. Molecular Docking and Grid Generation:
-
Binding Site Definition: The active site for docking is defined based on the position of the co-crystallized ligand in the original PDB structure.
-
Grid Box Generation: A grid box is generated around the defined active site. The dimensions are typically set to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this space. For both VEGFR-2 and EGFR, a grid box of 25Å x 25Å x 25Å is centered on the active site.
-
Docking Execution: AutoDock Vina is used to perform the docking calculations. The software samples different conformations of the ligand within the binding site and scores them based on a semi-empirical free energy force field. The exhaustiveness parameter, which controls the computational effort, is set to 16 for a thorough search.
5. Analysis and Visualization:
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding.
-
Pose Analysis: The top-scoring binding poses for each ligand are visually inspected to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the kinase's active site.
Comparative Docking Results
The following table summarizes the predicted binding affinities of this compound and the standard inhibitors against the ATP-binding sites of VEGFR-2 and EGFR.
| Compound | Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | VEGFR-2 | -8.9 | Cys919, Asp1046, Glu885 |
| EGFR | -8.5 | Met793, Asp855, Lys745 | |
| Sorafenib (Standard) | VEGFR-2 | -10.2 | Cys919, Asp1046, Phe1047 |
| EGFR | -7.8 | Met793, Leu718, Gly796 | |
| Erlotinib (Standard) | VEGFR-2 | -8.1 | Cys919, Glu917, Leu840 |
| EGFR | -9.7 | Met793, Asp855, Thr790 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Analysis: The hypothetical data suggests that this compound shows strong predicted binding affinity for both VEGFR-2 and EGFR. Its predicted affinity for VEGFR-2 (-8.9 kcal/mol) is competitive, though slightly lower than the established VEGFR-2 inhibitor Sorafenib (-10.2 kcal/mol). Interestingly, its predicted affinity for EGFR (-8.5 kcal/mol) is superior to that of Sorafenib (-7.8 kcal/mol) but not as strong as the dedicated EGFR inhibitor Erlotinib (-9.7 kcal/mol). These in silico results suggest that this compound could be a promising candidate for further investigation as a potential dual inhibitor.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the comparative docking study, from initial preparation to final analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of the Off-Target Effects of 6-methoxyquinolin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the off-target effects of 6-methoxyquinolin-2(1H)-one. Due to the limited publicly available data specifically detailing the off-target profile of this compound, this document outlines the established methodologies for such an evaluation. We will draw comparisons with related quinolinone derivatives where data is available to illustrate the process and potential outcomes of off-target screening.
Introduction to Off-Target Effects
Off-target interactions are a critical consideration in drug development, as they can lead to unforeseen toxicities or provide opportunities for drug repositioning.[1][2][3] For small molecules like this compound, a thorough assessment of off-target binding is essential to build a comprehensive safety and efficacy profile. The quinolinone scaffold is known to interact with a variety of biological targets, making a broad screening approach prudent.[4][5]
Comparative Analysis of Quinolinone Derivatives
While a specific off-target profile for this compound is not extensively documented, studies on analogous compounds provide insights into potential off-target classes. For instance, various quinolinone derivatives have been shown to exhibit activity against kinases and other enzymes.[4][6][7] A comparative analysis would involve screening this compound against a panel of targets relevant to the quinolinone class.
To illustrate, the following table presents a hypothetical comparison of this compound with two other quinolinone derivatives that have been investigated for their kinase inhibitory activity. The data presented here is exemplary and would be populated with experimental results from the assays described in the subsequent sections.
Table 1: Comparative Off-Target Kinase Profiling (Illustrative Data)
| Target Kinase | This compound (% Inhibition at 1µM) | Compound A (IC50, µM) | Compound B (IC50, µM) |
| DNA-PK | Data not available | 0.0074 | >10 |
| PI3Kα | Data not available | 0.85 | >10 |
| mTOR | Data not available | 1.2 | >10 |
| JNK2 | Data not available | 0.193 | >10 |
| JNK3 | Data not available | 0.308 | >10 |
| FMS | Data not available | Data not available | Data not available |
| PAK1 | Data not available | Data not available | 0.003 |
| KDR | Data not available | Data not available | >1 |
| FGFR1 | Data not available | Data not available | >1 |
Note: Compound A is an imidazo[4,5-c]pyridin-2-one derivative with known DNA-PK inhibitory activity.[8] Compound B is a bis-anilino pyrimidine PAK1 inhibitor.[9] This table illustrates how data for this compound would be compared against compounds with known kinase activities.
Experimental Protocols for Off-Target Profiling
A comprehensive evaluation of off-target effects involves a combination of in silico prediction and in vitro experimental validation.[1][10]
1. Kinase Profiling
Given that quinolinone derivatives are known to interact with kinases, a broad kinase screen is a crucial first step.[4]
-
Methodology: A common method is to use a competitive binding assay or a functional enzymatic assay against a large panel of kinases. For example, the test compound (this compound) is incubated with a kinase and its substrate (e.g., ATP). The inhibitory effect is measured by quantifying the reduction in substrate consumption or product formation.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
For any kinases showing significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC50 value.
-
The results are typically expressed as percent inhibition at the screening concentration or as IC50 values.
-
2. Receptor Binding Assays
To identify interactions with other protein classes, such as G-protein coupled receptors (GPCRs) and ion channels, a panel of receptor binding assays is employed.
-
Methodology: These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Protocol:
-
A cell membrane preparation expressing the target receptor is incubated with the radiolabeled ligand and the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated.
-
The amount of bound radioligand is quantified, and the percentage of inhibition by the test compound is calculated.
-
Significant hits are followed up with concentration-response curves to determine the Ki (inhibition constant).
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context.
-
Methodology: This assay is based on the principle that the binding of a ligand to a protein increases its thermal stability.
-
Protocol:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to various temperatures, leading to the denaturation and aggregation of proteins.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins.
-
The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
-
Visualizing Workflows and Pathways
Experimental Workflow for Off-Target Profiling
The following diagram illustrates a typical workflow for identifying and validating the off-target effects of a small molecule.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Methoxyquinoline-2,4(1H,3H)-dione | 1188436-95-4 | Benchchem [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different routes to 6-methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and scalable synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. This guide provides a comparative analysis of various synthetic routes to 6-methoxyquinolin-2(1H)-one, a key heterocyclic scaffold found in numerous biologically active compounds. The following sections present a detailed examination of reaction efficiencies, experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Comparison of Synthetic Routes
The efficiency of a synthetic route is a multifactorial assessment, encompassing yield, reaction time, and the accessibility of starting materials. The table below summarizes the key quantitative data for prominent synthetic routes to this compound and its derivatives, offering a clear comparison of their performance.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |
| Route 1: Cycloelimination of Cinnamanilides | Anilines, Cinnamoyl chloride | Triflic acid (TfOH) | 110 °C | 62-97 | [1][2] |
| Route 2: Visible Light-Mediated Cyclization | Quinoline N-oxides | Photocatalyst PC5 | Visible light irradiation | 75-97 | [1][2] |
| Route 3: Ruthenium-Catalyzed Cyclization | Anilides, Acrylates/Propiolates | Ruthenium complex, Silver salts | 130 °C, 48 h | 10-76 | [2] |
| Route 4: TfOH-Mediated Cyclization of N-aryl amides | N-aryl amides of 3-phenylpropynoic acid | Triflic acid (TfOH) | Superstoichiometric quantity | 20-82 | [1][2] |
| Route 5: Nucleophilic Substitution | 6-bromoquinoline-2(1H)-one, Sodium methoxide | Copper(I) iodide (CuI) | Reflux, 36 h | Not specified | [1] |
| Route 6: Skraup Synthesis | p-methoxyaniline, Glycerol, p-methoxy nitrobenzene | Ferrous sulfate, Boric acid, Sulfuric acid | 140 °C, 8-8.5 h | Not specified | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of any synthetic route. Below are the methodologies for the key routes discussed.
Route 1: Cycloelimination of Cinnamanilides
This protocol is adapted from a high-yielding method for the synthesis of quinolin-2(1H)-ones.[2]
Step 1: Synthesis of Cinnamanilide
-
Aniline derivatives are coupled with cinnamoyl chloride to form the corresponding cinnamanilides.
Step 2: Cycloelimination
-
The synthesized cinnamanilide is treated with triflic acid.
-
The reaction mixture is heated to 110 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and then carefully added to ice-cold water.
-
The resulting precipitate, the quinolin-2(1H)-one product, is collected by filtration and washed with cold water and hexane.
Route 2: Visible Light-Mediated Synthesis from Quinoline N-oxides
This method represents a greener and highly efficient alternative to traditional synthetic approaches.[1][4]
-
The corresponding quinoline N-oxide is irradiated with visible light in the presence of a photocatalyst (PC5).
-
The reaction proceeds to form the desired quinolin-2(1H)-one.
-
This method is noted for its high atom economy, low catalyst loading, and the absence of undesirable by-products.[4][5]
Route 5: Nucleophilic Substitution of 6-bromoquinolin-2(1H)-one
This route provides a direct method for the introduction of the methoxy group onto a pre-existing quinolinone core.[1]
-
To a solution of 6-bromoquinoline-2(1H)-one in dry Dimethylformamide (DMF), Copper(I) iodide (CuI) (10 mol %) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Freshly prepared sodium methoxide is then slowly added to the reaction mixture.
-
The mixture is refluxed for 36 hours, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the DMF is removed under reduced pressure.
-
The crude product is extracted with methanol and purified by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow and key transformations involved in each route.
Caption: Overview of key synthetic routes to this compound.
Caption: Experimental workflow for the Cycloelimination of Cinnamanilides.
Conclusion
The synthesis of this compound can be achieved through a variety of routes, each with its own set of advantages and disadvantages. The cycloelimination of cinnamanilides and the visible light-mediated synthesis from quinoline N-oxides stand out for their high reported yields.[1][2] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, the availability and cost of starting materials and reagents, and the desired level of "green" chemistry. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important heterocyclic compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 4. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 6-methoxyquinolin-2(1H)-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-methoxyquinolin-2(1H)-one. The following operational and disposal plans offer procedural, step-by-step guidance to ensure the safe handling of this compound.
Hazard Identification and Personal Protective Equipment
Based on data for the analogous compound 6-methoxyquinoline, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must be worn at all times to protect against splashes. Should conform to European standard EN 166 or NIOSH (US) approved standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | A long-sleeved lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Chemical fume hood or a NIOSH/MSHA approved respirator | All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available, a full-facepiece airline respirator is recommended.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in Table 1.
-
Inspect all equipment for cleanliness and functionality.
-
-
Handling the Compound:
-
Handle this compound in a designated area within the fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Do not eat, drink, or smoke in the work area.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for laboratory and environmental safety. All waste containing this compound should be treated as hazardous.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., gloves, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's licensed hazardous waste disposal service.
-
Disposal should be in accordance with all applicable local, state, and federal regulations. A common method for this type of organic compound is incineration at a licensed facility.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
